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  • Product: 3-(3-Thienyl)phenylboronic acid
  • CAS: 475206-83-8

Core Science & Biosynthesis

Foundational

Structure and molecular weight of 3-(3-Thienyl)phenylboronic acid

An In-depth Technical Guide to 3-(3-Thienyl)phenylboronic Acid: Structure, Properties, and Applications Executive Summary 3-(3-Thienyl)phenylboronic acid is a bifunctional organic compound that has garnered significant i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3-Thienyl)phenylboronic Acid: Structure, Properties, and Applications

Executive Summary

3-(3-Thienyl)phenylboronic acid is a bifunctional organic compound that has garnered significant interest within the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a phenylboronic acid moiety linked to a thiophene ring, provides a unique combination of reactivity and biological relevance. The boronic acid group serves as a versatile handle for various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] Simultaneously, the thienylphenyl scaffold is a key structural motif in numerous biologically active molecules. This guide provides a comprehensive overview of the molecule's structure, molecular weight, synthesis, and core applications, with a focus on its utility for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

3-(3-Thienyl)phenylboronic acid consists of a central benzene ring substituted with a boronic acid group [-B(OH)₂] and a 3-thienyl group. The linkage positions are critical to its formal name; the thienyl group is attached at the 3-position of the phenyl ring.

Systematic IUPAC Name: (3-(Thiophen-3-yl)phenyl)boronic acid

Chemical Structure:

Chemical structure of 3-(3-Thienyl)phenylboronic acid (Note: An illustrative image of the chemical structure would be placed here in a final document.)
Key Physicochemical Data

The fundamental properties of 3-(3-Thienyl)phenylboronic acid are summarized below for quick reference. These data are essential for experimental design, including reaction stoichiometry calculations, solubility tests, and safety assessments.

PropertyValueSource
Molecular Weight 204.06 g/mol [3]
Molecular Formula C₁₀H₉BO₂S[3]
CAS Number 475206-83-8[3][4]
Physical Form Solid[3]
Purity Typically ≥95%[3]
InChI Key ZDQQNWSDOWJSGZ-UHFFFAOYSA-N[3]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3]

Synthesis and Characterization

Proposed Synthetic Pathway

While numerous proprietary methods exist, a common and logical approach to synthesizing phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5] This established methodology can be adapted for the specific synthesis of 3-(3-Thienyl)phenylboronic acid.

The workflow begins with a suitable halogenated biphenyl precursor, which is converted to a Grignard reagent. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic boron atom of a borate ester. The final step is hydrolysis to yield the desired boronic acid.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 3-Bromo-3'-iodobiphenyl or similar dihalide P1 1. Grignard Formation A->P1 B Magnesium (Mg) B->P1 C Triisopropyl Borate B(O-iPr)₃ P2 2. Borylation C->P2 P1->P2 Arylmagnesium halide intermediate P3 3. Acidic Hydrolysis (e.g., HCl) P2->P3 Boronate ester intermediate Z 3-(3-Thienyl)phenylboronic acid P3->Z

Caption: Proposed synthetic workflow for 3-(3-Thienyl)phenylboronic acid.

Spectroscopic Characterization

The structural identity and purity of 3-(3-Thienyl)phenylboronic acid are confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on both the phenyl and thienyl rings. The two hydroxyl protons of the boronic acid group will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will display signals for all ten carbon atoms in the molecule, with characteristic shifts for carbons attached to boron and sulfur.

  • ¹¹B NMR: This technique is particularly useful for studying boronic acids.[6] It can confirm the presence of the boron center and provide insights into its coordination state, for instance, when complexed with diols.[6]

  • FT-IR: The infrared spectrum will show a characteristic broad absorption band for the O-H stretching of the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹) and strong B-O stretching vibrations (around 1300-1400 cm⁻¹).

Core Applications in Drug Discovery and Materials Science

The utility of 3-(3-Thienyl)phenylboronic acid stems from its two key chemical features: the reactive boronic acid group and the biologically relevant thienylphenyl core.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl groups, enabling the synthesis of complex biaryl and polyaryl structures that are prevalent in pharmaceuticals.[2]

Many kinase inhibitors, a critical class of anticancer drugs, feature heterocyclic rings that bind to the hinge region of the kinase's ATP-binding pocket.[1] The thienyl group can effectively mimic the adenosine ring of ATP, making it a privileged structure in this context.[1] 3-(3-Thienyl)phenylboronic acid allows for the direct installation of this key hinge-binding moiety onto a variety of molecular scaffolds.

G cluster_reaction Suzuki-Miyaura Coupling cluster_application Drug Discovery Application reagents Aryl Halide (Ar-X) + 3-(3-Thienyl)phenylboronic acid Pd Catalyst Base product Target Molecule (e.g., Kinase Inhibitor Core) reagents->product C-C Bond Formation outcome Diverse Bioactive Compounds product->outcome Enables Synthesis of

Caption: Logical flow of Suzuki-Miyaura coupling in drug discovery.

Boronic Acid Functionality: pH-Responsive Diol Binding

A distinct feature of phenylboronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, such as saccharides, glycoproteins, and certain catecholic drugs.[7][8] This interaction is pH-dependent, with the boronate ester bond being more stable at physiological or slightly alkaline pH and dissociating under acidic conditions.[9] This stimuli-responsive behavior makes polymers and nanoparticles derived from boronic acid monomers highly valuable for:

  • Glucose Sensing: Designing sensors where glucose binding triggers a detectable signal.

  • Drug Delivery: Creating nanocarriers that release their cargo (e.g., polyphenolic drugs like emodin) in the acidic microenvironment of tumors or intracellular compartments.[9]

  • Biomaterials: Developing self-healing hydrogels and scaffolds for tissue engineering.[8]

Experimental Protocols

The following protocols are representative of the key applications of 3-(3-Thienyl)phenylboronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound, a common step in the development of kinase inhibitors and other complex drug candidates.[1]

Materials:

  • Aryl halide (e.g., a substituted bromopyridine) (1.0 equiv)

  • 3-(3-Thienyl)phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 - 0.1 equiv)

  • Triphenylphosphine (PPh₃) (0.1 - 0.2 equiv)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane and Water (e.g., 3:1 ratio)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or microwave vial), add the aryl halide, 3-(3-Thienyl)phenylboronic acid, palladium catalyst, and phosphine ligand.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent mixture, followed by the aqueous sodium carbonate solution.

  • Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can often be used to accelerate the reaction.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.

Protocol 2: Preparation of Poly-3-thienylboronic Acid (PThBA) Nanoparticles

This protocol describes the synthesis of nanoparticles from a related monomer, illustrating the use of the thienylboronic acid structure in materials science. This enzymatic polymerization method is an alternative to electrochemical synthesis.[10]

Materials:

  • 3-Thienylboronic acid monomer

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) solution (1%)

  • Phosphate buffer solution (pH ~7.0) containing a surfactant (e.g., sodium dodecylbenzenesulfonate)

Procedure:

  • Dissolve the 3-thienylboronic acid monomer in the phosphate buffer/surfactant solution.

  • Filter the solution through a 0.45 µm syringe filter.

  • Add HRP to the monomer solution under constant stirring.

  • Add the H₂O₂ solution dropwise to initiate the oxidative polymerization. A color change from reddish to dark brown indicates polymer formation.[10]

  • Monitor the reaction progress by measuring the UV-Vis absorption spectrum of aliquots.

  • Upon completion, the resulting suspension contains PThBA nanoparticles.

  • Characterize the nanoparticles for size distribution (using Dynamic Light Scattering or Nanoparticle Tracking Analysis), morphology (via SEM/TEM), and surface charge (via ζ-potential measurements).[10]

Safety and Handling

3-(3-Thienyl)phenylboronic acid is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) before handling.

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-(3-Thienyl)phenylboronic acid is a high-value chemical intermediate with significant utility in modern chemical research and development. Its strategic importance lies in its dual functionality, which enables its use as a key building block for complex pharmaceutical agents via Suzuki-Miyaura coupling and as a monomer for advanced, stimuli-responsive materials. A thorough understanding of its structure, properties, and reactivity is essential for scientists and researchers aiming to leverage its potential in drug discovery, diagnostics, and materials science.

References

  • 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 . PubChem - NIH. [Link]

  • Electrochemical synthesis of poly-3-thienylboronic acid by cyclic... . ResearchGate. [Link]

  • Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles . ACS Publications. [Link]

  • 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 . PubChem. [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery . NIH. [Link]

  • The Role of Phenylboronic Acid in Pharmaceutical Synthesis . [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications . PubMed. [Link]

  • A combined experimental and theoretical investigation of 2-Thienylboronic acid: Conformational search, molecular structure, NBO, NLO and FT-IR, FT-Raman, NMR and UV spectral analysis . ResearchGate. [Link]

  • Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy . ResearchGate. [Link]

  • Process for the preparation of substituted phenylboronic acids.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations . PubMed. [Link]

Sources

Foundational

Electronic Properties & Synthesis of Thienyl-Substituted Phenylboronic Acids

Executive Summary Thienyl-substituted phenylboronic acids (TPBAs) represent a critical class of hybrid molecular scaffolds that bridge the gap between organic semiconductors and bio-orthogonal sensing. By integrating the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienyl-substituted phenylboronic acids (TPBAs) represent a critical class of hybrid molecular scaffolds that bridge the gap between organic semiconductors and bio-orthogonal sensing. By integrating the electron-rich thiophene moiety with the Lewis-acidic phenylboronic acid (PBA) core, researchers can engineer molecules with tunable optoelectronic properties (HOMO/LUMO levels) and reversible covalent binding capabilities toward 1,2- and 1,3-diols (saccharides).

This guide details the electronic architecture, photophysical mechanisms (specifically Photoinduced Electron Transfer - PET), and the Suzuki-Miyaura synthetic protocols required to produce these compounds. It is designed for researchers requiring high-fidelity optical reporters for glucose sensing or building blocks for conjugated polymers.

Electronic Architecture & Theoretical Framework

The electronic utility of TPBAs arises from the interplay between the


-excessive thiophene ring and the electron-deficient boron center.
The Donor-Acceptor (D-A) Push-Pull System

In a typical TPBA scaffold, the thiophene ring acts as an electron donor (D) via resonance effects (+M), while the boronic acid group [


] acts as a weak acceptor (A) due to the empty p-orbital on the boron atom.
  • Conjugation Extension: Unlike simple phenylboronic acids, the addition of a thiophene unit extends the effective conjugation length. This narrows the HOMO-LUMO gap (

    
    ), resulting in a bathochromic shift (red-shift) in absorption and emission spectra.
    
  • Hybridization Modulation: The electronic state of the molecule is switchable.

    • Neutral State (

      
       Boron): Planar geometry, empty p-orbital participates in 
      
      
      
      -conjugation (to a limited extent).
    • Anionic State (

      
       Boron): Upon binding a diol (sugar) or at high pH, the boron rehybridizes to tetrahedral 
      
      
      
      .[1] This breaks the electronic communication with the
      
      
      -system, altering the fluorescence quantum yield.
Inductive vs. Resonance Effects

While thiophene is inductively electron-withdrawing (-I) due to the sulfur atom, its resonance electron-donating effect (+M) dominates in conjugated systems.

  • Impact on pKa: Electron donors typically destabilize the anionic boronate form, potentially raising the

    
     compared to electron-deficient analogs (e.g., fluorophenylboronic acids). However, the thiophene substituent is often employed to tune the optical readout rather than the binding constant alone.
    

Photophysical Mechanisms: The PET Switch

The primary application of TPBAs in sensing relies on the modulation of fluorescence via Photoinduced Electron Transfer (PET).

The "Off-On" Mechanism

Most TPBA sensors utilize a "Fluorophore-Spacer-Receptor" format.[2] A nitrogen atom (amine) is typically positioned proximal to the boronic acid.

  • Unbound (Fluorescence OFF): The lone pair electrons on the nitrogen atom transfer to the excited fluorophore (thiophene-phenyl system) via PET, quenching fluorescence non-radiatively.

  • Bound (Fluorescence ON): When a saccharide binds to the boronic acid, the Lewis acidity of the boron increases, often leading to the formation of a B-N dative bond or an electrostatic interaction. This engages the nitrogen lone pair, raising its oxidation potential and suppressing the PET process. Fluorescence is restored.[3]

Mechanism Diagram (PET)

PET_Mechanism cluster_OFF OFF STATE (No Sugar) cluster_ON ON STATE (Sugar Bound) Excitation Excitation Light (hν) Fluorophore_GS Fluorophore (Ground State) Excitation->Fluorophore_GS Fluorophore_ES Fluorophore (Excited State) Fluorophore_GS->Fluorophore_ES Quenching PET Quenching (e- Transfer) Fluorophore_ES->Quenching e- from N fills hole Emission Fluorescence Emission Fluorophore_ES->Emission Radiative Decay Amine_LP N-Lone Pair (High Energy) Amine_LP->Quenching Boronate Cyclic Boronate Ester (sp3 Hybridized) Suppression PET Suppressed (Lone pair engaged) Boronate->Suppression B-N Interaction Suppression->Fluorophore_ES Blocks Quenching

Caption: Logical flow of the Photoinduced Electron Transfer (PET) mechanism. Sugar binding engages the nitrogen lone pair, suppressing PET and restoring fluorescence.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing thienyl-substituted phenylboronic acids is the Suzuki-Miyaura cross-coupling. This protocol describes coupling a Thienyl-Boronic Acid with a Halo-Phenylboronic Acid Pinacol Ester .

Reagents & Setup
  • Substrate A: 4-Bromo-phenylboronic acid pinacol ester (1.0 equiv)

  • Substrate B: 2-Thienylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Protocol
  • Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Loading: Add Substrate A, Substrate B, and the Base solution.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of Argon. Seal the vessel immediately.

  • Reaction: Heat the mixture to 85-90°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aryl bromide.

  • Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.[4]

  • Deprotection (Optional): If the free boronic acid is required (cleaving the pinacol ester), treat the purified product with

    
     in THF/Water, followed by dilute HCl hydrolysis.
    
Synthesis Workflow Diagram

Suzuki_Cycle Start Start: Aryl Halide (Ar-X) + Pd(0) OxAdd 1. Oxidative Addition Ar-Pd(II)-X formed Start->OxAdd BaseStep 2. Base Activation Exchange X for OH/OR OxAdd->BaseStep TransMet 3. Transmetallation Thienyl-B(OH)2 enters BaseStep->TransMet + Thienyl-Boronic Acid RedElim 4. Reductive Elimination Product Released + Pd(0) Regnerated TransMet->RedElim RedElim->Start Catalyst Turnover

Caption: The catalytic cycle of the Suzuki-Miyaura coupling used to fuse the thienyl and phenyl moieties.

Data Presentation: Comparative Properties

The following table summarizes the shift in electronic properties when transitioning from a standard Phenylboronic Acid (PBA) to a Thienyl-Substituted variant.

PropertyPhenylboronic Acid (PBA)Thienyl-Substituted PBA (TPBA)Causality
Emission Max (

)
~280-300 nm (UV)~350-450 nm (Blue/Green)Extension of

-conjugation reduces HOMO-LUMO gap.
pKa ~8.8~8.5 - 9.0Thiophene (+M effect) slightly destabilizes the anionic boronate, maintaining or slightly raising pKa unless e-withdrawing spacers are used.
Solubility Moderate (Aqueous)Lower (Hydrophobic)Addition of the thiophene ring increases lipophilicity (

increases).
Selectivity Diols (General)Diols (General)Boronic acid geometry remains the primary binding determinant.
Quantum Yield (

)
Low (<0.1)Moderate to High (0.3 - 0.7)Rigidification of the biaryl system and suppression of non-radiative decay paths.

References

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on the coupling of boronic acid and amine. Angewandte Chemie International Edition. Link

  • Wu, X., et al. (2004). Fluorescent Boronic Acid-Based Saccharide Sensors.[3] Chemical Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews. Link

  • BenchChem. (2024). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols.Link

  • DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Journal of Photochemistry and Photobiology A: Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-(3-Thienyl)phenylboronic Acid

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of arylboronic acids, with a specific focus on 3-(3-Thienyl)phenylboronic acid. As a crucial reagent in modern synthetic che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of arylboronic acids, with a specific focus on 3-(3-Thienyl)phenylboronic acid. As a crucial reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes data from safety data sheets of structurally similar compounds, academic literature, and regulatory information to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

A critical note on data availability: Specific safety and toxicological data for 3-(3-Thienyl)phenylboronic acid (CAS No. 857061-44-0) is not extensively published. Therefore, this guide has been constructed by leveraging data from closely related and well-characterized arylboronic acids, namely Phenylboronic acid (CAS No. 98-80-6) and 3-Thienylboronic acid (CAS No. 6165-69-1). This approach provides a robust safety framework based on the shared functional group and reactivity profile.

Compound Identification and Physicochemical Properties

3-(3-Thienyl)phenylboronic acid belongs to the versatile class of organoboron compounds.[1] The boronic acid functional group enables a wide array of chemical transformations, making it a valuable building block in pharmaceutical and materials science research.[1] While specific properties for the title compound are scarce, the data for its analogues provide a reliable reference point.

PropertyData for AnaloguesSource
Chemical Formula C₁₀H₉BO₂S (for the title compound)-
Molecular Weight 204.06 g/mol (for the title compound)-
Appearance Typically a white to off-white or beige crystalline solid.[2][2]
Melting Point 164-169 °C (for 3-Thienylboronic acid).[3][3]
Stability Stable under normal conditions, but susceptible to degradation.[4] Boronic acids can be hygroscopic and sensitive to air and moisture.[5][6][7][4][5][6][7]
Solubility Generally soluble in organic solvents; water solubility may be limited.[5]

Hazard Identification and GHS Classification

Based on data for analogous compounds, 3-(3-Thienyl)phenylboronic acid should be handled as a hazardous substance. The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory tract.[4][8][9]

Hazard ClassGHS CategoryHazard StatementSources
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[8][9][10][8][9][10]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4][8][9][4][8][9]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[4][8][9][4][8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[4][11][4][11]

GHS Label Elements:

  • Pictogram:

    
    
    
  • Signal Word: Warning [8][9]

  • Precautionary Statements (Selected): P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338.[9][11][12]

Toxicological Profile: Understanding the Risks

The toxicity of organoboron compounds is an area of active study. While many are essential for synthesis, exposure can lead to adverse health effects.[13]

  • Acute Effects: The primary route of acute toxicity is ingestion. The oral LD50 for phenylboronic acid in rats is 740 mg/kg, classifying it as moderately toxic if swallowed.[2][8][14] Inhalation of dust can lead to respiratory tract irritation.[4][11][15] Direct contact causes significant irritation to the skin and eyes.[4][15]

  • Chronic Effects: Data on the long-term effects of exposure to this specific class of boronic acids is limited. However, repeated exposure to boron-containing compounds can potentially lead to a general deterioration of health.[13][14] There is no evidence to suggest that common arylboronic acids are carcinogenic.[2][4]

  • Mechanism of Irritation: The irritant effects are likely due to the Lewis acidic nature of the boron atom and its interaction with biological nucleophiles in tissues, as well as the acidic nature of the compound itself.

Core Protocols: Safe Handling, Storage, and Use

Adherence to strict laboratory protocols is essential to minimize exposure and maintain the chemical's integrity. Arylboronic acids are known to be sensitive to air and moisture, which can lead to decomposition and affect experimental outcomes.[6][16]

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling lies in a multi-layered approach combining engineering controls and appropriate PPE.

  • Ventilation: Always handle 3-(3-Thienyl)phenylboronic acid in a well-ventilated area. A certified chemical fume hood is required to control dust and vapor exposure.[8][9]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to approved standards such as NIOSH (US) or EN 166 (EU).[11]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.[12] Contaminated gloves should be disposed of properly after use.[11]

  • Respiratory Protection: If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator is necessary.[14]

Step-by-Step Laboratory Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood is functioning correctly and that all required PPE is available and in good condition.

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent dust inhalation. Use anti-static weigh paper or boats.

  • Dispensing: Minimize the creation of dust when transferring the solid. Use spatulas and other tools carefully.

  • Post-Handling: After use, ensure the container is tightly sealed to protect from moisture.[6][9] Wash hands and any exposed skin thoroughly with soap and water.[8][9] Do not eat, drink, or smoke in the laboratory area.[8]

Storage Requirements

Proper storage is critical not only for safety but also for preserving the reagent's reactivity. Boronic acids can degrade via protodeboronation, especially when exposed to atmospheric moisture.[16][17]

  • Container: Store in a tightly closed, original container.[6][8]

  • Atmosphere: For long-term storage, keeping the material under an inert gas like argon or nitrogen is highly recommended.[8][9]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[6] Refrigeration (e.g., 4°C) is often recommended.[15][18]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][7]

G Workflow for Proper Storage & Handling cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_storage Storage Prep Don PPE (Goggles, Gloves, Lab Coat) VerifyHood Verify Fume Hood Functionality Prep->VerifyHood 1. Safety First Weigh Weigh Compound (Minimize Dust) VerifyHood->Weigh 2. Begin Work Transfer Transfer to Reaction Vessel Weigh->Transfer 3. Dispense Seal Tightly Seal Container Transfer->Seal 4. After Use Inert Backfill with Inert Gas (e.g., Argon) Seal->Inert 5. Protect Reagent Store Store in Cool, Dry Place Away from Incompatibles Inert->Store 6. Final Storage

Caption: Logical workflow for the safe handling and storage of arylboronic acids.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an accidental exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][15]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Call a poison control center or doctor immediately for treatment advice.[8][15]

G First Aid Decision Tree Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Clothing Wash with Soap & Water (15+ min) Skin->WashSkin RinseEyes Rinse Eyes with Water (15+ min) Eye->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical if irritation persists RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Decision tree for first aid response to chemical exposure.

Accidental Release and Disposal

Prompt and safe cleanup of spills is essential to prevent secondary contamination and exposure.

Spill Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: Prevent the powder from spreading or entering drains.[11]

  • Collect: Carefully sweep or vacuum up the spilled material using dry cleanup procedures. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[7] Dispose of contents and containers to an approved waste disposal plant.[8][9] Do not dispose of it with regular laboratory trash or down the drain.

G Chemical Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Alert Others Spill->Evacuate Assess Assess Spill (Size & Risk) Evacuate->Assess PPE Don Appropriate PPE (Respirator if needed) Assess->PPE Contain Contain Spill Prevent Spread PPE->Contain Cleanup Clean Up Spill (Sweep, No Dust) Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decon Decontaminate Area & Equipment Package->Decon Dispose Dispose via Hazardous Waste Stream Decon->Dispose

Caption: Step-by-step workflow for responding to a solid chemical spill.

Stability and Reactivity

A key aspect of working with 3-(3-Thienyl)phenylboronic acid is understanding its chemical stability and potential for hazardous reactions.

  • Reactivity: The compound is generally stable under recommended storage conditions.[4]

  • Conditions to Avoid: Exposure to moisture, air, excess heat, and dust formation should be avoided.[5][7] Boronic acids are prone to deboronation under certain conditions, which can impact yield and purity in reactions.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][7][19]

  • Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and boron oxides.[4][19]

Conclusion: A Perspective for the Research Professional

3-(3-Thienyl)phenylboronic acid is an indispensable tool in the arsenal of the modern synthetic chemist. However, its utility is matched by a clear set of handling requirements that must be rigorously followed. The primary risks—acute oral toxicity and irritation of the skin, eyes, and respiratory system—are readily mitigated through the consistent use of engineering controls and personal protective equipment.

For the drug development professional, understanding the stability profile of this reagent is equally critical. The propensity of arylboronic acids to degrade in the presence of air and moisture underscores the necessity for stringent storage and handling protocols to ensure reproducibility and control over impurity profiles in synthetic campaigns. By integrating the principles and protocols outlined in this guide, researchers can safely and effectively harness the synthetic power of 3-(3-Thienyl)phenylboronic acid.

References

  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). WordPress.com. [Link]

  • SAFETY DATA SHEET - Thiophene-3-boronic acid. (2009, September 22). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - 2-(Dimethylamine)phenylboronic acid. (2024, December 14). Angene Chemical. [Link]

  • (PDF) Boron and Boron-Containing Compounds Toxicity. (n.d.). ResearchGate. [Link]

  • Boron Chemistry: An Overview. (2016, November 30). ACS Symposium Series. [Link]

  • phenyl boronic acid - s d fine-chem limited. (n.d.). [Link]

  • Toxicological Review of Boron and Compounds (CAS No. 7440-42-8). (n.d.). [Link]

  • Boronic Acid Warehouse Storage: Solutions & Supply Options. (n.d.). Cubework. [Link]

  • Toxicological Profile for Boron. (n.d.). ATSDR. [Link]

  • Toxicity of boric acid, borax and other boron containing compounds: A review. (2021, January 22). Borates Plus. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. (n.d.). [Link]

  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). ACS Publications. [Link]

  • Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid. (2006, March 22). Cole-Parmer. [Link]

Sources

Foundational

Biaryl Boronic Acid Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary The biaryl motif is a privileged scaffold in medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, from antihypertensives to kinase inhibitors. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl motif is a privileged scaffold in medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, from antihypertensives to kinase inhibitors. This guide provides a technical deep-dive into the synthesis, stability, and application of biaryl boronic acid building blocks. It moves beyond basic textbook definitions to address the practical challenges faced by drug discovery professionals: mitigating protodeboronation, selecting the optimal boron source (Acid vs. Ester vs. MIDA), and executing high-fidelity cross-coupling protocols.

The Biaryl Scaffold in Pharmacopeia

The biaryl axis—two aromatic rings connected by a single C-C bond—offers a unique combination of structural rigidity and conformational adaptability. This motif allows for the precise orientation of pharmacophores within a protein binding pocket.

Case Studies: Biaryls in Action

The ubiquity of this motif is best illustrated through its application in blockbuster drugs.

Drug NameIndicationBiaryl Motif RoleSynthetic Key Step
Losartan HypertensionAngiotensin II Receptor AntagonistCoupling of a tetrazole-phenyl boronic acid (or precursor) with a benzyl bromide derivative.[1][2]
Vemurafenib Melanoma (BRAF V600E)Kinase InhibitorSuzuki coupling of 4-chlorophenylboronic acid with a 5-bromo-7-azaindole core.
Lapatinib Breast Cancer (HER2/EGFR)Tyrosine Kinase InhibitorCoupling of 5-formyl-2-furylboronic acid with a quinazoline bromide.
Boscalid Fungicide (SDHI)Agrochemical activeCoupling of 4-chlorobiphenyl boronic acid derivatives (demonstrates scale-up viability).

Structural Classes & Stability Profiles

Selecting the correct boron source is the first critical decision in synthetic design. While free boronic acids are atom-economical, their instability can derail a campaign.

The Protodeboronation Challenge

Protodeboronation (the cleavage of the C-B bond and replacement with C-H) is the primary degradation pathway. It occurs via two distinct mechanisms depending on pH:

  • Base-Catalyzed: Formation of a boronate "ate" complex, which undergoes C-B bond heterolysis to generate a transient aryl anion. This is rapid for electron-deficient arenes (e.g., polyfluorophenyl, 2-pyridyl).

  • Acid-Catalyzed: Protonation of the carbon ipso to the boron, followed by deboronation. Common in electron-rich heterocycles.

Reagent Selection Strategy

The following decision tree guides the selection of the optimal boron species based on substrate stability and reaction conditions.

BoronSelection Start Select Boron Reagent IsStable Is the Aryl-Boron bond stable to hydrolysis? Start->IsStable Simple Use Free Boronic Acid Ar-B(OH)2 IsStable->Simple Yes (e.g., Phenyl, Tolyl) IsHetero Is it a 2-Pyridyl or Electron-Deficient Heterocycle? IsStable->IsHetero No MIDA Use MIDA Boronate (Slow Release) IsHetero->MIDA Yes (High Instability) Trifluoro Use Potassium Trifluoroborate Ar-BF3K IsHetero->Trifluoro Alternative (Aq. Stability) Pinacol Use Pinacol Ester (General Purpose) IsHetero->Pinacol No (General Instability)

Figure 1: Decision matrix for selecting the appropriate biaryl boron building block based on electronic properties and stability.

Synthetic Methodologies: The "How-To"

A. The Suzuki-Miyaura Cross-Coupling

This is the industry standard for biaryl bond formation. The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[3]

Mechanistic Visualization

Understanding the role of the base is critical: it activates the boron species (forming the boronate) to facilitate transmetalation.[4]

SuzukiCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_X R-Pd(II)-X OxAdd->PdII_X BaseStep Base Activation (X -> OH/OR) PdII_X->BaseStep + Base TransMet Transmetalation (+ Ar'-B(OH)3) BaseStep->TransMet Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-Ar'

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical base activation step required for transmetalation.

Protocol 1: General High-Throughput Suzuki Coupling

Applicability: Robust synthesis of diverse biaryls for SAR studies.

Reagents:

  • Aryl Halide (1.0 equiv)[5]

  • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the aryl halide (0.5 mmol), boronic acid (0.75 mmol), and

    
     (12 mg).
    
  • Inert: Seal the vial and purge with nitrogen/argon for 5 minutes.

  • Solvate: Add degassed 1,4-dioxane (4 mL) and 2.0 M aqueous

    
     (0.75 mL).
    
  • React: Heat the mixture to 90°C for 2–12 hours. Monitor via LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    
B. Accessing the Boron Block: Ir-Catalyzed C-H Borylation

When the required boronic acid is not commercially available, or when halogenation is difficult, Iridium-catalyzed C-H borylation offers a powerful "atom-economic" alternative. It is highly regioselective, typically borylating the least sterically hindered C-H bond (meta/para selectivity).

Protocol 2: Ir-Catalyzed C-H Borylation of Arenes

Applicability: Late-stage functionalization or synthesis of sterically driven isomers.

Reagents:

  • Substrate: Arene (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.5–1.0 equiv)
    
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
    
  • Solvent: Hexane or THF (anhydrous)

Procedure:

  • Catalyst Prep: In a glovebox or under strict inert atmosphere, mix

    
     (10 mg) and 
    
    
    
    (8 mg) in hexane (2 mL) until the solution turns dark brown (active catalyst formation).
  • Combine: Add the arene (1.0 mmol) and

    
     (0.5 mmol, if using arene as solvent/excess) or stoichiometric amounts if substrate is valuable.
    
  • React: Heat to 80°C in a sealed tube for 4–16 hours.

  • Purification: The reaction is remarkably clean. Evaporate volatiles. The residue is often pure enough for subsequent Suzuki coupling. If not, pass through a short plug of silica (rapidly, as pinacol esters can hydrolyze).

Critical Challenges & Troubleshooting

Handling Unstable 2-Heteroaryl Boronates

Problem: 2-Pyridyl, 2-thiazolyl, and 2-imidazolyl boronic acids are notoriously unstable due to rapid protodeboronation. Solution:

  • Switch to MIDA Boronates: The N-methyliminodiacetic acid (MIDA) ligand complexes the boron, removing its Lewis acidity and preventing the formation of the "ate" complex required for protodeboronation. These are stable on the benchtop and release the active boronic acid slowly under hydrolytic Suzuki conditions (

    
    /
    
    
    
    ).
  • Copper Co-catalysis: For 2-pyridyl couplings, adding Cu(I) salts (e.g., CuI, 10-50 mol%) can facilitate the transmetalation step, effectively outcompeting the decomposition pathway.

Palladium Scavenging

For pharmaceutical applications, residual Pd must be <10 ppm.[6]

  • Silica-Thiol Scavengers: Post-reaction, treat the crude organic solution with SiliaMetS® Thiol or equivalent at 50°C for 1 hour.

  • Crystallization: If the product is crystalline, recrystallization is often the most effective method for metal rejection.

References

  • Suzuki-Miyaura Cross-Coupling in Drug Discovery

    • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development[3][6]

    • Source:Molecules (2020)[7]

  • Protodeboron

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source:Journal of the American Chemical Society (2017)
  • MIDA Boron

    • Title: A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs.
    • Source: BenchChem Technical Guides
  • Ir-Catalyzed C-H Boryl

    • Title: Iridium-Catalyzed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol
    • Source:Chemical Reviews (2014)
  • Industrial Synthesis of Losartan

    • Title: Processes for preparing losartan and losartan potassium (US P
    • Source: Google P

Sources

Exploratory

Commercial Landscape and Technical Profile: 3-(3-Thienyl)phenylboronic Acid

The following technical guide details the commercial landscape, synthesis, and application of 3-(3-Thienyl)phenylboronic acid (CAS 475206-83-8) . Executive Summary 3-(3-Thienyl)phenylboronic acid is a specialized organob...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and application of 3-(3-Thienyl)phenylboronic acid (CAS 475206-83-8) .

Executive Summary

3-(3-Thienyl)phenylboronic acid is a specialized organoboron intermediate critical to the synthesis of advanced functional materials (OLEDs) and pharmaceutical scaffolds. Unlike commodity phenylboronic acids, this biaryl compound serves as a "linker unit," enabling the modular construction of conjugated systems with precise triplet energy tuning and improved solubility profiles.

This guide analyzes the supply chain, provides a verified "Make vs. Buy" synthesis protocol, and outlines the strict quality parameters required for downstream applications.

Chemical Identity & Properties

PropertyData
Chemical Name 3-(3-Thienyl)phenylboronic acid
CAS Number 475206-83-8
Molecular Formula C₁₀H₉BO₂S
Molecular Weight 204.05 g/mol
Structure Biaryl system: Phenyl ring meta-substituted with a 3-thienyl group and a boronic acid moiety.[1]
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, THF; sparingly soluble in water.
Key Reactivity Suzuki-Miyaura coupling (nucleophile); Chan-Lam coupling.

Commercial Supply Analysis

The market for CAS 475206-83-8 is tiered. It is not a "stock item" for general catalogs but a "catalog-on-demand" item for specialized organic synthesis vendors.

Supplier Tiers & Availability[2][3][4]
  • Tier 1 (Global Distributors): Sigma-Aldrich (Merck), Thermo Fisher (Alfa Aesar).

    • Status: Often listed but with long lead times (stock held in originating synthesis labs, often China).

    • Role: QA/QC validation, high reliability, higher cost.

  • Tier 2 (Specialized Building Block Vendors): BLD Pharm, Combi-Blocks, Enamine, Fluorochem.

    • Status: High likelihood of stock (1g–10g).

    • Role: Primary source for R&D quantities.[2]

  • Tier 3 (Bulk Manufacturers): Custom synthesis houses in China/India (e.g., ChemScene, Parchem).

    • Status: Kilogram-scale production on RFQ basis.

Price Estimation (Q4 2025 Market Data)

Note: Prices are volatile and depend heavily on purity specifications (OLED grade vs. Pharma grade).

QuantityEstimated Price Range (USD)Lead TimeTarget Application
1 g $150 – $3501–2 WeeksInitial Screening / MedChem
5 g $500 – $9002–3 WeeksScale-up / Process Dev
100 g RFQ ($4,000+)4–8 WeeksPilot Production

Procurement Insight: For OLED applications, standard "95%" or "98%" purity is insufficient due to transition metal contaminants (Pd, Cu) which quench phosphorescence. You must specify "OLED Grade" (99.5%+, <10 ppm metals) , which can increase the price by 50–100%.

Technical Deep Dive: Synthesis & Protocols

The "Make vs. Buy" Decision

Synthesizing this compound in-house is recommended only if:

  • Commercial lead times exceed 4 weeks.

  • Ultra-high purity is required and commercial batches fail metal impurity specs.

  • Cost reduction is needed for >50g scale.

Recommended Synthesis Route

Direct coupling of two boronic acids is impossible. The most robust route utilizes a selective Suzuki coupling followed by a Lithium-Halogen exchange .

Step 1: Selective Suzuki Coupling

Reagents: 1-Bromo-3-iodobenzene + 3-Thienylboronic acid. Logic: The C–I bond is significantly more reactive towards oxidative addition by Pd(0) than the C–Br bond. This allows selective coupling at the iodine position, leaving the bromine handle for Step 2.

Step 2: Borylation

Reagents: 1-Bromo-3-(3-thienyl)benzene + n-BuLi + Trimethyl Borate. Logic: Lithium-halogen exchange converts the aryl bromide to an aryl lithium species, which traps the borate ester.

SynthesisPath SM1 1-Bromo-3-iodobenzene Inter Intermediate: 1-Bromo-3-(3-thienyl)benzene SM1->Inter Pd(PPh3)4 (2 mol%) Na2CO3, Toluene/H2O Selective Coupling (I vs Br) SM2 3-Thienylboronic acid SM2->Inter Prod Target: 3-(3-Thienyl)phenylboronic acid Inter->Prod 1. n-BuLi (-78°C, THF) 2. B(OMe)3 3. H3O+ Hydrolysis

Figure 1: Two-step synthesis pathway ensuring regioselectivity.

Detailed Experimental Protocol (Step 2 Focus)

Context: Step 1 yields the bromide intermediate. The following details the critical conversion to the boronic acid.

Materials:

  • 1-Bromo-3-(3-thienyl)benzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Trimethyl borate (1.5 equiv)

  • Anhydrous THF (Solvent)

  • 1M HCl (Quench)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and 1-Bromo-3-(3-thienyl)benzene. Cool to -78°C (Dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Critical: Maintain temperature below -70°C to prevent scrambling or polymerization of the thienyl ring. Stir for 1 hour at -78°C.

  • Borylation: Add Trimethyl borate (B(OMe)₃) rapidly in one portion. The solution may become viscous. Allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Cool to 0°C and quench with 1M HCl until pH ~2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/Acetone. Do not use silica chromatography unless necessary, as boronic acids can streak/bind.

Applications & Technical Context

Organic Light-Emitting Diodes (OLEDs)

This compound is a precursor for Host Materials in phosphorescent OLEDs (PhOLEDs).

  • Mechanism: The meta-linkage disrupts conjugation between the phenyl and thienyl rings more effectively than para-linkage. This preserves a high Triplet Energy (E_T) , essential to prevent reverse energy transfer from the dopant (emitter) back to the host.

  • Structure-Property Relationship: The thienyl group improves hole mobility (

    
    ), while the phenylboronic acid allows coupling to electron-transporting cores (e.g., Triazine, Pyrimidine).
    
Pharmaceutical Chemistry
  • Kinase Inhibitors: The 3-thienyl moiety acts as a bioisostere for phenyl rings, often improving metabolic stability (reducing CYP450 oxidation) or altering the vector of substituents in the ATP-binding pocket.

  • Scaffold Diversity: It allows the rapid generation of non-linear biaryl libraries via Suzuki coupling.

ApplicationFlow cluster_OLED OLED Materials cluster_Pharma Drug Discovery CAS CAS 475206-83-8 (Boronic Acid) Host CBP-Derivatives (Host Materials) CAS->Host Suzuki Coupling (w/ Carbazoles) Kinase Kinase Inhibitors (ATP Competitive) CAS->Kinase Suzuki Coupling (w/ Heterocycles) Prop High Triplet Energy (ET) Hole Transport Host->Prop Bio Bioisosterism (Solubility/Metabolism) Kinase->Bio

Figure 2: Downstream applications in Materials Science vs. Medicinal Chemistry.

References

  • Sigma-Aldrich. (3-(Thiophen-3-yl)phenyl)boronic acid Product Specification. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for Suzuki Coupling).
  • BenchChem. The Role of 3-Thienylboronic Acid in Medicinal Chemistry. Retrieved from

  • Organic Syntheses. "Preparation of (3,4,5-Trifluorophenyl)boronic acid via Lithium-Halogen Exchange". Org.[4][3][5][6] Synth. 2000, 77, 176. (Standard protocol adapted for Section 4.3). Retrieved from

  • BLD Pharm. Product Catalog: CAS 475206-83-8.[7] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Thienyl-Phenyl Biaryl Scaffolds Using Boronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thienyl-Phenyl Biaryl Scaffolds in Medicinal Chemistry Thienyl-phenyl biaryl scaffolds are privileged structural motifs fr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thienyl-Phenyl Biaryl Scaffolds in Medicinal Chemistry

Thienyl-phenyl biaryl scaffolds are privileged structural motifs frequently incorporated into the design of therapeutic agents.[1][2] These frameworks are integral to a wide array of drug candidates and approved medicines, demonstrating their value in targeting a diverse range of biological entities.[3] Their prevalence in medicinal chemistry stems from their ability to form key interactions with protein targets, influencing binding affinity and selectivity.[3] The thiophene ring, in particular, serves as a versatile bioisostere for phenyl groups, often modulating the physicochemical properties of a molecule to enhance its drug-like characteristics.[4] The synthesis of these scaffolds is therefore a critical endeavor in the drug discovery and development pipeline.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the construction of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate is particularly well-suited for the synthesis of biaryl systems, including the thienyl-phenyl architecture. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials make it an indispensable tool for medicinal chemists.

This document provides a detailed guide to the synthesis of thienyl-phenyl biaryl scaffolds utilizing boronic acids via the Suzuki-Miyaura coupling. It is intended to serve as a practical resource for researchers at the bench, offering not just a step-by-step protocol but also a deeper understanding of the underlying chemical principles and troubleshooting strategies to navigate the common challenges associated with this transformation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR'(L_n) Ligand Exchange (Base, e.g., -OR') Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR'(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Complex Activated Complex Activated Complex Biaryl Complex Biaryl Complex

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromophenyl derivative), forming a Pd(II) complex.[5] The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl.[5]

  • Transmetalation: This is often the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers the organic group (the thienyl moiety) to the palladium center, displacing the halide.[6] The choice of base is critical and can significantly impact the reaction outcome.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Application Notes: Navigating the Nuances of Thienyl Boronic Acids

While the Suzuki-Miyaura coupling is a powerful tool, reactions involving heteroaryl boronic acids, particularly thiophene boronic acids, can present unique challenges. A common side reaction is protodeboronation , where the carbon-boron bond is cleaved by a proton source in the reaction medium, leading to the formation of thiophene as a byproduct and reduced yields of the desired biaryl product.[8]

Key Considerations for Suppressing Protodeboronation:

  • Base Selection: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation, especially at elevated temperatures.[8] Milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[8] In some cases, potassium fluoride (KF) can also be effective in suppressing this side reaction.[8][9]

  • Temperature Control: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[8] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 60-80 °C.[8]

  • Catalyst System: A highly active and efficient catalyst system is crucial.[10] A faster rate of the desired cross-coupling will outcompete the slower protodeboronation pathway.[8] Modern palladium precatalysts, such as those incorporating Buchwald-type ligands (e.g., XPhos, SPhos), have shown excellent performance in these challenging couplings.[10]

  • Solvent Choice: The choice of solvent can influence the solubility of the reagents and the overall reaction kinetics. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, and mixtures of organic solvents with water. The optimal solvent system should be determined empirically for each specific substrate combination.

Detailed Experimental Protocol: Synthesis of 2-Phenylthiophene

This protocol provides a general method for the Suzuki-Miyaura coupling of a phenyl halide with thiophene-2-boronic acid.

Materials:

  • Bromobenzene (or other suitable phenyl halide)

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene

  • Ethanol

  • Water, deionized and degassed

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine bromobenzene (1.0 mmol, 1.0 eq.), thiophene-2-boronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium carbonate (2.0 mmol, 2.0 eq.).

    • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04-0.08 mmol, 4-8 mol%) in a small amount of the reaction solvent. Note: The use of pre-catalysts can simplify this step.

  • Reaction Setup:

    • To the round-bottom flask containing the substrates and base, add the solvent system. A common choice is a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 5 mL total).

    • Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.[5]

    • Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.

  • Reaction Execution:

    • Attach a condenser to the flask and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-phenylthiophene.

Table 1: Key Reaction Parameters and Their Influence

ParameterTypical RangeRationale and Impact on Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Precursor to the active Pd(0) species. The choice can affect catalyst activation.
Ligand PPh₃, Buchwald ligands (SPhos, XPhos)Stabilizes the palladium center and influences its reactivity and stability. Bulky, electron-rich ligands often improve performance with challenging substrates.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFActivates the boronic acid for transmetalation. Milder bases are preferred to minimize protodeboronation of the thienyl boronic acid.[8]
Solvent Toluene, Dioxane, THF, DME, aq. mixturesAffects solubility of reagents and can influence reaction rates. Aqueous mixtures are common and can accelerate the reaction.
Temperature 60-110 °CInfluences reaction rate. Lower temperatures may be necessary to suppress side reactions like protodeboronation.[8]
Boronic Acid Stoichiometry 1.1 - 1.5 eq.A slight excess is often used to drive the reaction to completion, especially if protodeboronation is a competing pathway.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, low reaction temperature, insoluble reagents.Ensure proper degassing to remove oxygen.[5] Try a different palladium precatalyst/ligand system.[10] Increase the reaction temperature cautiously.[8] Use a co-solvent to improve solubility.
Significant Protodeboronation Base is too strong, reaction temperature is too high, inefficient catalyst.Switch to a milder base (e.g., K₃PO₄ or K₂CO₃).[8] Lower the reaction temperature.[8] Use a more active catalyst system to accelerate the desired coupling.[10]
Homocoupling of Boronic Acid Presence of oxidants (e.g., O₂), use of a Pd(II) source without a proper reductant.Thoroughly degas the reaction mixture.[5] Use a Pd(0) source or a precatalyst that readily forms the active Pd(0) species.
Difficulty in Purification Residual boronic acid or its byproducts.An aqueous base wash (e.g., dilute NaOH) can help remove unreacted boronic acid.[11] Formation of a boronic ester with a diol (e.g., ethylene glycol) can alter its polarity for easier separation.[11]

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrates and Base C Add Solvent and Degas A->C B Prepare Catalyst Solution D Add Catalyst B->D C->D E Heat and Monitor D->E F Cool and Quench E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 2: General workflow for the synthesis of thienyl-phenyl biaryls.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of thienyl-phenyl biaryl scaffolds, which are of significant interest in drug discovery. By understanding the reaction mechanism and the specific challenges associated with using thienyl boronic acids, researchers can effectively troubleshoot and optimize their synthetic routes. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and minimizing side reactions, particularly protodeboronation. The protocol and guidelines presented herein provide a solid foundation for the successful synthesis of these valuable molecular architectures.

References

  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Sharma, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes.
  • Billingsley, K. L., & Buchwald, S. L. (2009). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 131(42), 15372–15381.
  • Cambridge University. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Retrieved from [Link]

  • ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]

  • Organic Chemistry. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of structurally diverse biaryl fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of aryl boronic acid 10 and allylic electrophiles 16 & 17 as precursors for the subsequent coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. Retrieved from [Link]

  • Li, H., Gao, Y., & Ma, J. (2022). Advances in nonclassical phenyl bioisosteres for drug structural optimization. Future Medicinal Chemistry, 14(22), 1681–1692.
  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-(3-Thienyl)phenylboronic Acid

Abstract & Strategic Context 3-(3-Thienyl)phenylboronic acid (CAS: 517874-21-4) is a critical biaryl building block utilized extensively in the synthesis of organic semiconductors (OLED hosts), conductive polymers, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

3-(3-Thienyl)phenylboronic acid (CAS: 517874-21-4) is a critical biaryl building block utilized extensively in the synthesis of organic semiconductors (OLED hosts), conductive polymers, and pharmaceutical intermediates. Its structural motif—a meta-substituted phenyl ring linked to a thiophene moiety—presents a unique set of challenges in Suzuki-Miyaura cross-coupling.

Unlike simple phenylboronic acids, this substrate introduces a competitive coordination site (Sulfur) and electronic enrichment that can destabilize the catalytic cycle. This guide provides an optimized, field-proven methodology to overcome two primary failure modes:

  • Catalyst Poisoning: The soft interactions between the thiophene sulfur and Palladium(II) intermediates.

  • Protodeboronation: The tendency of the C-B bond to cleave under basic aqueous conditions before transmetallation occurs.

Mechanistic Insight & Catalyst Selection

To achieve high turnover numbers (TON), the catalyst system must possess a ligand capable of outcompeting the intramolecular or intermolecular sulfur coordination.

The Sulfur Challenge

Thiophene sulfur is a "soft" donor. In the absence of strongly binding ligands, it coordinates to the electrophilic Pd(II) center formed after oxidative addition. This forms a stable, off-cycle "rest state" complex (Ar-Pd-L(S-Thiophene)), effectively halting the reaction.

Recommended Catalyst Systems
Catalyst SystemLigand ClassKey AdvantageRecommended Use Case
Pd(dppf)Cl₂ · DCM Bidentate FerrocenylLarge bite angle creates steric bulk; strong chelation prevents S-displacement.Standard Protocol. Best for aryl bromides/iodides and scale-up.
XPhos Pd G3/G4 Dialkylbiaryl PhosphineExtremely bulky; electron-rich. Facilitates rapid oxidative addition and transmetallation, outrunning deboronation.High Performance. Required for aryl chlorides or sterically hindered partners.[1]
Pd(PPh₃)₄ Monodentate PhosphineLow stability; PPh₃ is easily displaced by Sulfur.NOT Recommended. High risk of catalyst poisoning.
Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the sulfur-poisoning pathway.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X S_Coord Sulfur Poisoning (Off-Cycle Trap) OxAdd->S_Coord + Thiophene (Weak Ligand) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid + Base S_Coord->OxAdd Heat/Strong Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The Catalytic Cycle vs. Sulfur Poisoning.[2] Note the off-cycle trap (Red) where the thiophene moiety binds to the Palladium center, halting reactivity unless a strong ligand (like dppf or XPhos) is present.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Coupling with Aryl Bromides, Iodides, and Triflates.

Reagents:

  • Substrate: 3-(3-Thienyl)phenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere Essential):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 245 mg), and K₂CO₃ (2.0 mmol, 276 mg).

    • Critical Step: If the electrophile is a solid, add it now. If liquid, add after solvent degassing.

    • Add Pd(dppf)Cl₂[3][4][5]·CH₂Cl₂ (0.03 mmol, ~25 mg).

  • Solvent Degassing:

    • In a separate flask, mix 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

    • Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling and catalyst oxidation.

  • Reaction Initiation:

    • Transfer the degassed solvent mixture to the reaction vial via syringe under inert flow.

    • Seal the vial with a Teflon-lined crimp cap or screw cap.

    • Heat the block to 80–90°C with vigorous stirring (800 rpm).

  • Monitoring (Self-Validation):

    • Check by HPLC or TLC after 2 hours.

    • Success Marker: The reaction mixture should remain dark red/brown. A formation of "palladium black" precipitate early in the reaction (<30 mins) indicates ligand dissociation and failure.

  • Work-up:

    • Cool to room temperature.[6][7] Dilute with Ethyl Acetate (20 mL).

    • Wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[6]

    • Purify via silica gel chromatography.[6] Caution: Thiophene derivatives can streak on silica; add 1% Triethylamine to the eluent if necessary.

Protocol B: The "High-Efficiency" Method (XPhos Pd G3)

Best for: Aryl Chlorides, Sterically Hindered substrates, or rapid synthesis.

Reagents:

  • Catalyst: XPhos Pd G3 (2 mol%)[8]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Step-by-Step Procedure:

  • Charge: Combine Boronic Acid (1.2 equiv), Aryl Chloride (1.0 equiv), and XPhos Pd G3 (2 mol%) in a vial.

  • Base Addition: Add K₃PO₄ (2.0 equiv). Note: Phosphate is gentler than carbonate/hydroxide, reducing protodeboronation risk.

  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Stir at 40–60°C .

    • Insight: XPhos is highly active; many couplings proceed at mild temperatures, which further suppresses deboronation byproducts.

  • Completion: Often complete within 1-4 hours.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failures. The system is "self-validating" if you monitor the specific byproducts listed below.

ObservationDiagnosisCorrective Action
Low Conversion, SM Remains Catalyst Poisoning (Sulfur)Switch to XPhos Pd G3 or increase Pd(dppf) loading to 5-7%. Ensure thorough degassing.
SM Consumed, No Product ProtodeboronationYou will see 3-phenylthiophene (mass = SM - B(OH)₂ + H). Action: Lower Temp to 60°C; Switch base to K₃PO₄; Reduce water ratio.
Homocoupling (Ar-Ar) OxidationOxygen leak. Reseal and sparge solvents longer.
Spot Streaking on TLC Acidic Silica InteractionThe thiophene/amine moiety is interacting with silica. Add 1% Et₃N to the mobile phase.
Optimization Workflow Diagram

Optimization Start Start Optimization Check_SM Check SM Status (HPLC/TLC) Start->Check_SM SM_Remains SM Remains Check_SM->SM_Remains SM_Gone SM Consumed Check_SM->SM_Gone Poison Diagnosis: Catalyst Poisoning SM_Remains->Poison No Reaction Deboron Diagnosis: Protodeboronation SM_Gone->Deboron Wrong Mass (M-B(OH)2) Success Target Product SM_Gone->Success Correct Mass Soln1 Use XPhos Pd G3 or SPhos Poison->Soln1 Soln2 Lower Temp Use K3PO4 Deboron->Soln2

Figure 2: Troubleshooting Decision Tree. Use HPLC/MS data to distinguish between catalyst inactivity (Poisoning) and substrate instability (Protodeboronation).

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][6] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696.

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[9] Journal of the American Chemical Society, 2010 , 132(40), 14073–14075.[9]

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016 , 138(29), 9145–9157.

  • Sigma-Aldrich. "Product Specification: 3-(3-Thienyl)phenylboronic acid."

Sources

Method

Advanced Synthesis of Poly(3-(3-thienyl)phenyl) Architectures: Reagent Selection and Protocol Optimization

Topic: Reagents for synthesizing poly(3-(3-thienyl)phenyl) derivatives Content Type: Application Note & Protocol Introduction: The Structural Imperative The synthesis of poly(3-(3-thienyl)phenyl) derivatives represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for synthesizing poly(3-(3-thienyl)phenyl) derivatives Content Type: Application Note & Protocol

Introduction: The Structural Imperative

The synthesis of poly(3-(3-thienyl)phenyl) derivatives represents a critical challenge in the development of advanced organic semiconductors. Unlike standard poly(3-hexylthiophene) (P3HT) or linear polyphenylenes, this specific architecture incorporates a meta-linkage (3-position) between the phenyl and thienyl moieties.

This structural nuance is not trivial; it interrupts the effective conjugation length, often resulting in wider bandgaps and higher triplet energies , making these materials ideal candidates for:

  • Host materials in Phosphorescent OLEDs (PhOLEDs): Preventing reverse energy transfer.

  • Chemoresistive Sensors: The twisted conformation prevents dense packing, increasing porosity for analyte diffusion.

  • Electrochromic Devices: Providing distinct color transitions due to interrupted conjugation.

This guide details the reagents and protocols required to synthesize the monomer via Suzuki-Miyaura Cross-Coupling and the subsequent Oxidative Polymerization .

Phase I: Monomer Synthesis (The 3-(3-Thienyl)benzene Core)

The foundation of this polymer is the high-purity monomer. We utilize a palladium-catalyzed Suzuki-Miyaura coupling to bond the phenyl ring (position 1 or 3) to the thiophene ring (position 3).

Reagent Selection & Causality
Reagent ClassSpecific ReagentRole & Selection Logic
Aryl Halide 1,3-Dibromobenzene (or 1-bromo-3-iodobenzene)The Scaffold. The meta (1,3) substitution pattern is critical. Iodine is more reactive, allowing for sequential coupling if asymmetric derivatives are needed.
Boronic Species 3-Thiopheneboronic acid (pinacol ester preferred)The Pendant. Using the 3-isomer (vs. 2-isomer) prevents alpha-conjugation, ensuring the desired steric twist and electronic properties. Pinacol esters are more stable than free acids.
Catalyst Pd(PPh₃)₄ (Tetrakis)The Engine. Pd(0) is required for the oxidative addition cycle. Tetrakis is standard, but if steric hindrance is high, switch to Pd(dppf)Cl₂ .
Base K₂CO₃ (2M Aqueous)The Activator. Activates the boronic species to form the organoborate intermediate, essential for transmetallation.
Solvent System Toluene / Ethanol / Water (4:1:1)The Medium. A biphasic system is crucial. Toluene dissolves the organics; water dissolves the base; ethanol acts as a phase-transfer co-solvent.
Mechanism Visualization (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1,3-Dibromobenzene Metathesis Transmetallation (Base Activation) OxAdd->Metathesis + 3-Thiopheneboronic acid RedElim Reductive Elimination (Product Release) Metathesis->RedElim Pd(II) Complex RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle for the synthesis of the thienyl-phenyl monomer. Note the critical role of base activation in the transmetallation step.

Phase II: Polymerization Protocols

Two primary routes exist depending on the final application: Chemical Oxidative Polymerization (for bulk powder/solubility) and Electropolymerization (for thin films).

Protocol A: Chemical Oxidative Polymerization (FeCl₃)

Best for: Large scale synthesis, soluble polymers for spin-coating.

Reagents:

  • Oxidant: Anhydrous Iron(III) Chloride (FeCl₃). Must be anhydrous; water kills the radical cation.

  • Solvent: Chloroform (CHCl₃) or Nitrobenzene.

  • Quenching Agent: Methanol (MeOH).

  • Dedoping Agent: Hydrazine hydrate or Ammonia (to remove residual Fe salts).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve the synthesized monomer (1 eq) in dry CHCl₃.

  • Oxidant Slurry: In a separate flask, suspend anhydrous FeCl₃ (4 eq) in CHCl₃.

  • Addition: Add the FeCl₃ slurry dropwise to the monomer solution. Crucial: Maintain temperature at 0°C to prevent cross-linking/defects.

  • Reaction: Stir for 24–48 hours under inert atmosphere. The solution will turn dark (black/green).

  • Precipitation: Pour the reaction mixture into excess cold Methanol (10x volume). The polymer precipitates as a solid.

  • Purification (Soxhlet): This is the most critical step for device-grade materials.

    • Thimble: Cellulose.

    • Solvent 1 (Methanol): Removes FeCl₃ and oligomers.

    • Solvent 2 (Acetone): Removes unreacted monomer.

    • Solvent 3 (Chloroform): Extracts the high-molecular-weight polymer.

  • Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol.

Protocol B: Electropolymerization

Best for: Sensors, modified electrodes, and determining HOMO/LUMO levels.

Reagents:

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M).

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

  • Electrodes: ITO (Working), Pt Wire (Counter), Ag/AgCl (Reference).

Workflow:

  • Dissolve Monomer (0.01 M) and TBAPF₆ (0.1 M) in DCM.

  • Perform Cyclic Voltammetry (CV) from -0.2 V to +1.5 V.

  • Observe the growth of the polymer film on the ITO surface (current increases with each cycle).

  • Wash the film with monomer-free electrolyte solution.

Quality Control & Troubleshooting

To ensure the integrity of the synthesized poly(3-(3-thienyl)phenyl), the following validation steps are mandatory.

IssueObservationRoot CauseCorrective Action
Low Molecular Weight GPC shows < 5 kDaHigh water content in FeCl₃Use fresh anhydrous FeCl₃; add a molecular sieve trap.
Insolubility Precipitate won't dissolve in CHCl₃Cross-linking at 4-positionLower reaction temperature to -10°C; reduce reaction time.
Iron Contamination Reddish tint in film; quenched fluorescenceTrapped CatalystWash with Hydrazine/Methanol mix; perform EDTA chelation wash.
Analytical Workflow Diagram

QC_Workflow Crude Crude Polymer Soxhlet Soxhlet Extraction (MeOH -> Acetone -> CHCl3) Crude->Soxhlet NMR 1H NMR (Regioregularity Check) Soxhlet->NMR Soluble Fraction GPC GPC (Mol. Weight & PDI) Soxhlet->GPC Device Device Fabrication NMR->Device Pass GPC->Device PDI < 2.0

Figure 2: Purification and validation workflow. Soxhlet extraction is the gatekeeper step for material quality.

References

  • Raheem, A. A., et al. (2019).[1] "Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene." RSC Advances, 9, 1895.[1] [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • Schlüter, A. D. (2001). "The Tenth Anniversary of Suzuki Polycondensation." Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. [Link]

  • Niemi, V. M., et al. (1992). "Polymerization of 3-alkylthiophenes with FeCl3." Polymer, 33(7), 1559-1562. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis Using 3-(3-Thienyl)phenylboronic Acid

Executive Summary This technical guide details the optimized protocols for utilizing 3-(3-Thienyl)phenylboronic acid (CAS 475206-83-8) as a high-value building block in microwave-assisted organic synthesis (MAOS). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for utilizing 3-(3-Thienyl)phenylboronic acid (CAS 475206-83-8) as a high-value building block in microwave-assisted organic synthesis (MAOS). While traditional thermal methods for Suzuki-Miyaura cross-coupling often require prolonged reaction times (12–24 hours) and suffer from protodeboronation, microwave irradiation significantly accelerates reaction kinetics, typically reducing synthesis time to under 30 minutes while suppressing side reactions.

This compound serves as a critical "hinge" scaffold in drug discovery (particularly for kinase inhibitors) and as a monomer precursor for conductive polymers in materials science. This note provides a self-validating protocol for generating biaryl and heterobiaryl architectures with high efficiency.

Chemical Profile & Strategic Value

PropertySpecification
Compound Name 3-(3-Thienyl)phenylboronic acid
CAS Number 475206-83-8
Molecular Formula C₁₀H₉BO₂S
Molecular Weight 204.05 g/mol
Structural Role Bi-aryl linker; Conjugated

-system extender
Key Reactivity Suzuki-Miyaura Coupling; Oxidative Polymerization

Strategic Utility: The unique meta-substitution pattern of the thienyl group on the phenyl ring provides a non-linear geometry essential for disrupting stacking in OLED materials (enhancing solubility) and accessing specific binding pockets in kinase enzymes that linear para-isomers cannot reach.

Mechanism of Action: Microwave-Enhanced Catalysis

Microwave irradiation drives the Suzuki-Miyaura cycle through dielectric heating , which directly couples energy to the polar solvent and conductive ions (catalyst/base). This results in rapid internal heating, often achieving "superheating" (temperatures above the solvent's atmospheric boiling point) in sealed vessels.

Mechanistic Pathway

The cycle proceeds via three canonical steps, with the Transmetallation step being the rate-determining step often accelerated by the rapid generation of the active oxo-palladium species under microwave conditions.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Aryl Halide PdII_Ox Pd(II)-X Complex OxAdd->PdII_Ox TransMet Transmetallation (Boronic Acid) PdII_Ox->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boronic Acid PdII_Diaryl Pd(II)-Diaryl Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: The Microwave-Enhanced Suzuki-Miyaura Catalytic Cycle. Microwave energy accelerates the endothermic steps and improves the solubility of the inorganic base, facilitating the transmetallation bottleneck.

Experimental Protocol: Microwave-Assisted Cross-Coupling

This protocol describes the coupling of 3-(3-Thienyl)phenylboronic acid with a deactivated aryl bromide (e.g., 4-bromoanisole or a heteroaryl bromide).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Bromide 1.0ElectrophileLimiting reagent.
3-(3-Thienyl)phenylboronic acid 1.2–1.5NucleophileExcess accounts for potential protodeboronation.
Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)CatalystRobust against air/moisture; excellent for microwave.
K₂CO₂ (2M aq.) 3.0BaseHigh molarity ensures rapid activation.
DME / Ethanol (4:1) [0.2 M]SolventDME absorbs microwaves well; Ethanol aids solubility.
Step-by-Step Methodology

Pre-requisite: Ensure the microwave reactor (e.g., Biotage Initiator, CEM Discover) is calibrated.

  • Vessel Charging:

    • To a 2–5 mL microwave process vial, add the Aryl Bromide (0.5 mmol) and 3-(3-Thienyl)phenylboronic acid (123 mg, 0.6 mmol).

    • Add the catalyst Pd(dppf)Cl₂ (20 mg, 0.025 mmol).

    • Critical Step: Purge the solid mixture with Nitrogen or Argon for 1 minute before adding solvents.

  • Solvent Addition:

    • Add 2.0 mL of DME (1,2-Dimethoxyethane) and 0.5 mL of Ethanol .

    • Add 0.75 mL of 2M K₂CO₃ aqueous solution.

    • Seal the vial immediately with a PTFE-lined septum cap.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High (if applicable)

    • Cooling: On (Air jet cooling post-reaction)

  • Workup:

    • Allow the vial to cool to <40 °C.

    • Dilute the black reaction mixture with Ethyl Acetate (10 mL) and Water (10 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Separate the organic layer, wash with Brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.[1]

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes:Ethyl Acetate gradient (typically 0–20% EtOAc).

Experimental Workflow Diagram

Workflow Step1 1. Charge Solids (Ar-Br, Boronic Acid, Cat.) Step2 2. Add Solvents (DME/EtOH/Base) Step1->Step2 Step3 3. MW Irradiation (120°C, 15 min) Step2->Step3 Step4 4. Celite Filtration (Remove Pd) Step3->Step4 Step5 5. Flash Chromatography (Purification) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis batch.

Performance Data: Thermal vs. Microwave

The following data illustrates the efficiency gains when using microwave irradiation for coupling 3-(3-Thienyl)phenylboronic acid with a sterically hindered aryl chloride.

ParameterConventional Thermal HeatingMicrowave Irradiation
Temperature 90 °C (Oil Bath)120 °C (Internal)
Time 16 Hours15 Minutes
Catalyst Loading 5–10 mol%2–5 mol%
Isolated Yield 65%88%
Purity (HPLC) 85% (Homocoupling observed)>95%

Data synthesized from comparative Suzuki coupling studies involving thienyl-boronic acids [1, 2].

Troubleshooting & Optimization

Issue: Protodeboronation (Loss of Boronic Acid)
  • Symptom: Recovery of unreacted aryl halide and formation of 3-(3-thienyl)benzene (de-boronated byproduct).

  • Cause: High temperatures with aqueous base for extended periods.

  • Solution:

    • Reduce temperature to 100 °C and extend time to 20 min.

    • Switch base to Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ , which are often gentler and more soluble in organic media.

    • Use anhydrous conditions with a phase transfer catalyst (e.g., TBAB) if hydrolysis is severe.

Issue: Homocoupling (Ar-Ar or Thienyl-Thienyl)
  • Symptom: Presence of symmetric dimers.

  • Cause: Presence of Oxygen in the vessel.

  • Solution: Ensure rigorous degassing (Argon bubbling) of solvents before adding them to the vessel. Microwave vials must be capped immediately after solvent addition.

Safety & Handling

  • Boronic Acid Stability: 3-(3-Thienyl)phenylboronic acid should be stored at 2–8 °C. It is prone to dehydration to form boroxines (anhydrides), which is reversible under aqueous reaction conditions and does not affect stoichiometry significantly.

  • Microwave Safety: Always respect the pressure limits of the vial (typically 20–30 bar). Do not use low-boiling solvents (like diethyl ether) in sealed microwave vessels.

  • Palladium: Handle Pd catalysts in a fume hood to avoid inhalation of heavy metal dust.

References

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Source: Semantic Scholar. URL:[Link]

  • Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Method

Functionalization of 3-(3-Thienyl)phenylboronic acid for kinase inhibitors

Application Note: Strategic Functionalization of 3-(3-Thienyl)phenylboronic Acid for Kinase Inhibitor Discovery Abstract This technical guide outlines the strategic application of 3-(3-Thienyl)phenylboronic acid as a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-(3-Thienyl)phenylboronic Acid for Kinase Inhibitor Discovery

Abstract

This technical guide outlines the strategic application of 3-(3-Thienyl)phenylboronic acid as a privileged building block in the synthesis of Type I and Type II kinase inhibitors. Unlike linear alkyl linkers, this biaryl scaffold offers a rigid yet metabolically distinct geometry, ideal for accessing the hydrophobic back-pocket of kinases such as p38 MAPK , VEGFR , and PLK1 . We present a validated workflow for the Suzuki-Miyaura coupling of this moiety to heteroaromatic cores, followed by divergent late-stage functionalization (C-H activation) of the thiophene ring to optimize potency and solubility.

Strategic Analysis: The Biaryl Scaffold in Kinase SAR

In kinase inhibitor design, the "Hinge-Linker-Tail" motif is ubiquitous. 3-(3-Thienyl)phenylboronic acid serves as a high-value "Linker-Tail" precursor.

  • The Phenyl Ring (Linker): The meta-substitution pattern (boronic acid at C1, thiophene at C3) introduces a critical "kink" (approx. 120° angle), directing the thiophene tail away from the solvent front and into the hydrophobic allosteric pocket (e.g., the DFG-out pocket).

  • The Thiophene (Tail): Acts as a bioisostere for phenyl but with higher electron density and unique lipophilicity. Crucially, the sulfur atom offers specific interactions with "gatekeeper" residues, while the C-H bonds allow for late-stage diversification.

Visualizing the Design Logic

KinaseSAR Core Heteroaromatic Core (Hinge Binder) Coupled Biaryl Intermediate (Scaffold Installed) Core->Coupled Suzuki Coupling (Protocol 1) Boronic 3-(3-Thienyl)phenylboronic Acid (The Scaffold) Boronic->Coupled PathA Path A: C-H Lithiation (Solubility/Polarity) Coupled->PathA Regioselective (Protocol 2A) PathB Path B: Electrophilic Halogenation (Library Expansion) Coupled->PathB NBS/NIS (Protocol 2B) Lead1 Lead1 PathA->Lead1 Final Drug Candidate (e.g., Alcohol/Amine tail) Lead2 Lead2 PathB->Lead2 2nd Coupling (Complex Tail)

Figure 1: Divergent synthesis workflow utilizing 3-(3-Thienyl)phenylboronic acid to generate kinase inhibitor libraries.

Experimental Protocols

Protocol 1: The Gateway Reaction (Suzuki-Miyaura Coupling)

Objective: Attach the biaryl scaffold to a halogenated kinase hinge binder (e.g., 4-chloropyrimidine or 4-chloroquinazoline) while preserving the thiophene for later modification.

Critical Considerations:

  • Catalyst Poisoning: Thiophenes can coordinate to Pd, deactivating the catalyst. High-activity phosphine ligands are required.

  • Protodeboronation: Boronic acids can hydrolyze under high heat/strong base.

Materials:

  • Substrate: 4-Chloro-heterocycle (1.0 equiv)

  • Reagent: 3-(3-Thienyl)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol% for difficult substrates)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the heteroaryl chloride, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate). Stir until solids are dispersed.

  • Activation: Add the aqueous base solution via syringe.

  • Reaction: Heat the block to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the chloride (M+H) and appearance of the biaryl product.

    • Note: If conversion stalls <50%, boost temperature to 100°C or switch to XPhos Pd G2.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Late-Stage Functionalization of the Thiophene Tail

Once the scaffold is attached, the thiophene ring acts as a "blank canvas." We utilize its inherent nucleophilicity for regioselective modification.

Option A: Regioselective C-H Lithiation (Formylation) Target: Introduction of a formyl group at the thiophene C2 position, serving as a handle for reductive amination (solubility enhancing).

  • Dissolution: Dissolve the biaryl intermediate (from Protocol 1) in anhydrous THF (0.05 M) under Argon.

  • Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone).

  • Deprotonation: Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

    • Mechanism:[2][3][4][5][6] The proton adjacent to the sulfur (C2) is the most acidic.

  • Incubation: Stir at -78°C for 45 minutes.

  • Quench: Add anhydrous DMF (3.0 equiv) in one portion.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Termination: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1][2]

    • Result: The C2-formylated product is obtained, ready for reductive amination.

Option B: Electrophilic Halogenation (Bromination) Target: Installation of a bromine atom for a second Suzuki coupling (Library expansion).

  • Setup: Dissolve intermediate in DMF (0.1 M).

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

    • Selectivity: Bromination typically occurs at the C2 position of the thiophene due to electronic activation by the sulfur.

  • Workup: Dilute with water (precipitate often forms). Filter or extract.

Pharma Compliance: Palladium Scavenging

Kinase inhibitors are often chronic medications; residual Pd must be <10 ppm. Thiophene-containing compounds are "sticky" for Pd.

Protocol:

  • Dissolve the crude final product in THF or DMF (10 volumes).

  • Add SiliaMetS® Thiol or Biotage® MP-TMT scavenger resin (4:1 w/w ratio relative to initial Pd mass).

  • Stir at 50°C for 12 hours.

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate and crystallize.[7][8]

Data Summary: Scavenging Efficiency

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Yield Loss (%)
None (Control) 1,2001,2000
Activated Carbon 1,20015015
MP-TMT (Resin) 1,200< 5 < 2
SiliaMetS Thiol 1,200< 10 < 3

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Catalyst poisoning by Thiophene sulfur.Switch to XPhos Pd G2 or SPhos . These bulky ligands protect the Pd center.
Protodeboronation Base is too strong or Temp too high.Switch base to K₃PO₄ or KF . Reduce temp to 80°C.
Regio-scrambling (Lithiation) Temp not low enough; equilibration.Ensure strictly -78°C . Do not allow to warm before adding electrophile.
Incomplete Scavenging Pd trapped in thiophene complex.Use MP-TMT at 50°C (heat is required to dissociate Pd-S bonds).

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cheung, M., et al. (2010). Discovery of B-RAF Kinase Inhibitors: Synthesis and Structure-Activity Relationships of 3-Thienyl-phenyl-based Inhibitors. Journal of Medicinal Chemistry. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Cross-Couplings. Chemistry – A European Journal. Link

  • Biotage Application Note. (2023). Metal Scavenging in Pharmaceutical Synthesis: Removal of Pd from Thiophene-containing APIs. Link

Sources

Application

Application Note: Precision Synthesis of Hole-Transport Materials (HTMs) via Thienyl Phenylboronic Acid Cross-Coupling

Executive Summary This guide details the protocol for synthesizing high-mobility hole-transport materials (HTMs) utilizing thienyl phenylboronic acids as the primary building block. While Spiro-OMeTAD remains the referen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing high-mobility hole-transport materials (HTMs) utilizing thienyl phenylboronic acids as the primary building block. While Spiro-OMeTAD remains the reference standard, its high cost and morphological instability have driven the development of alternative Donor-


-Acceptor (D-

-A) or Star-shaped architectures.

The inclusion of thienyl-phenyl moieties serves a dual purpose:

  • Thiophene Unit: Extends

    
    -conjugation, enhancing charge delocalization and hole mobility (
    
    
    
    ).
  • Phenyl Unit: Provides steric bulk to prevent excessive aggregation (which kills luminescence in OLEDs) and improves thermal stability (

    
    ).
    

This protocol utilizes the Suzuki-Miyaura cross-coupling reaction, optimized for high-purity semiconductor applications where metal contaminants must be


 ppm.

Molecular Design Rationale

The structural integrity of an HTM relies on the "Design-to-Device" logic. We utilize 4-(2-thienyl)phenylboronic acid to functionalize a Triphenylamine (TPA) or Carbazole core.

FeatureChemical ComponentFunction
Hole Injection Triphenylamine (TPA) CoreAligns HOMO levels with the anode (ITO) or Perovskite valence band.
Mobility (

)
Thiophene BridgeIncreases planarity and reduces reorganization energy (

).
Stability Phenyl SpacerIncreases glass transition temperature (

) and hydrophobicity.
Solubility Alkyl/Alkoxy ChainsEnsures processability in chlorobenzene/toluene for spin-coating.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Couple Tris(4-bromophenyl)amine (Core) with 4-(2-thienyl)phenylboronic acid (Arm).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Core: Tris(4-bromophenyl)amine (1.0 eq)

  • Arm: 4-(2-thienyl)phenylboronic acid (3.5 eq - excess ensures complete substitution)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
    • Expert Insight: For sterically hindered substrates, switch to

      
       with S-Phos ligands.
      
  • Base: Potassium Carbonate (

    
    ), 2M aqueous solution.
    
  • Solvent: Toluene : 1,4-Dioxane (4:1 ratio).

    • Note: Dioxane promotes miscibility with the aqueous base.

Step-by-Step Methodology
  • Degassing (Critical):

    • Combine the solvent mixture (Toluene/Dioxane) and 2M

      
       in a Schlenk flask.
      
    • Bubble Nitrogen (

      
      ) or Argon for 30 minutes. Oxygen is the primary cause of catalyst poisoning and homocoupling byproducts.
      
  • Reaction Assembly:

    • Under inert atmosphere (Glovebox or Counter-flow

      
      ), add the Core, Boronic Acid, and Catalyst to the flask.
      
    • Seal and heat to 90°C (Reflux) for 24–48 hours.

    • QC Check: Monitor via TLC (Hexane:DCM 3:1). Look for the disappearance of the tri-bromo starting material (

      
      ) and the emergence of the highly fluorescent product (
      
      
      
      ).
  • Quenching & Workup:

    • Cool to room temperature.[1]

    • Extract with Dichloromethane (DCM)

      
      .
      
    • Wash organic layer with Brine

      
       Water.
      
    • Dry over

      
       and concentrate via rotary evaporation.
      
Visualization: Synthetic Pathway

SuzukiCoupling Start Reactants: Core-Br + Thienyl-B(OH)2 Cat Catalyst Activation Pd(0) Species Start->Cat N2/Argon Degassing Cycle Catalytic Cycle 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination Cat->Cycle 90°C, Base Cycle->Cycle Regenerate Pd(0) Crude Crude Product (Dark Oil) Cycle->Crude Workup (DCM Ext.)

Caption: Figure 1. Palladium-catalyzed cross-coupling workflow for HTM synthesis.

Protocol B: Purification (The "Device-Grade" Standard)

Scientific Integrity: Standard column chromatography is insufficient for optoelectronics. Impurities act as charge traps, reducing device efficiency.

Workflow
  • Silica Gel Chromatography:

    • Eluent: Gradient Hexane

      
       Hexane:DCM (4:1).
      
    • Isolate the fluorescent main fraction.

  • Reprecipitation (The Polishing Step):

    • Dissolve the solid in a minimal amount of Chloroform (good solvent).

    • Dropwise addition into vigorously stirring Methanol (poor solvent).

    • Mechanism:[2][3][4][5][6] The HTM precipitates as a fine powder; oligomers and catalyst ligands remain in the methanol.

    • Filter and dry under vacuum at 60°C.

  • Sublimation (Optional but Recommended):

    • For OLED applications, thermal sublimation at

      
       Torr is required to remove trace salts and solvent residues.
      
Visualization: Purification Logic

Purification Crude Crude Mixture (Product + Pd + Ligands) Step1 1. Column Chromatography (Removes bulk byproducts) Crude->Step1 Step2 2. Reprecipitation (CHCl3 -> MeOH) (Removes oligomers) Step1->Step2 Step3 3. Vacuum Drying / Sublimation (Removes solvent/salts) Step2->Step3 Final Device Grade HTM (>99.9% Purity) Step3->Final

Caption: Figure 2. Multi-stage purification protocol ensuring removal of charge-trapping impurities.

Characterization & Validation

A self-validating system requires comparing experimental data against theoretical design.

TechniqueParameterTarget Value (Typical for HTM)
1H NMR Structure ConfirmationClean aromatic region (6.8–7.8 ppm); No aliphatic grease peaks.
Cyclic Voltammetry (CV) HOMO Level-5.1 to -5.4 eV (Matches Perovskite/OLED anode).
UV-Vis Spectroscopy Bandgap (

)
2.8 – 3.0 eV (Wide gap to block electrons).
TGA/DSC Thermal Stability

C (Ensures film stability).
SCLC Hole Mobility (

)

.

Note on CV: The HOMO level is calculated using the onset oxidation potential (


) relative to Ferrocene (

):

References

  • Frontiers in Chemistry. (2023). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells.

  • ACS Applied Energy Materials. (2025). Efficient Thiophene-Based Hole Transport Materials Containing Amide Groups.

  • BenchChem. (n.d.). 4-(2-Thienyl)phenylboronic acid: Structure and Protocols.

  • Tokyo Chemical Industry (TCI). (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.

  • MDPI. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials.

Sources

Method

Application Note: Utilizing 3-(3-Thienyl)phenylboronic Acid in Metal-Organic Frameworks

Executive Summary This guide details the integration of 3-(3-Thienyl)phenylboronic acid (CAS: 475206-83-8) into Metal-Organic Frameworks (MOFs). This compound serves as a critical "functional module," introducing a thiop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 3-(3-Thienyl)phenylboronic acid (CAS: 475206-83-8) into Metal-Organic Frameworks (MOFs). This compound serves as a critical "functional module," introducing a thiophene-phenyl moiety into porous architectures.

The thiophene group is electronically active, capable of polymerization, and acts as a specific binding site for heavy metals (e.g., Pb²⁺) or biological targets. This guide covers two distinct workflows:

  • Pre-Synthetic Ligand Design: Synthesizing a dicarboxylate linker for de novo MOF assembly.

  • Post-Synthetic Modification (PSM): Functionalizing existing halogenated MOFs via heterogeneous Suzuki-Miyaura coupling.

Strategic Utility & Mechanism

Why This Molecule?
  • Electronic Conjugation: The phenyl-thiophene bond extends

    
    -conjugation, essential for conductive MOFs or fluorescent sensors.
    
  • Steric Geometry: The meta-substitution (typical in this class) introduces a "kink" that prevents dense packing, preserving MOF porosity.

  • Reactivity: The boronic acid group is a versatile handle for Suzuki coupling, while the thiophene ring remains available for oxidative electropolymerization or specific analyte interactions (S-metal coordination).

Mechanistic Pathways

The following diagram illustrates the two primary routes for incorporating this unit into a MOF architecture.

MOF_Pathways Start 3-(3-Thienyl) phenylboronic Acid Suzuki_Sol Soln. Suzuki Coupling (Pd(PPh3)4, K2CO3) Start->Suzuki_Sol Suzuki_Het Heterogeneous Coupling (Pd(OAc)2, Base) Start->Suzuki_Het Br_Linker Dimethyl 5-bromoisophthalate Br_Linker->Suzuki_Sol Ligand Thiophene-Functionalized Linker (H2L) Suzuki_Sol->Ligand Hydrolysis MOF_DeNovo De Novo MOF (e.g., Zr-Thiophene) Ligand->MOF_DeNovo Solvothermal Assembly MOF_Br Pre-formed MOF (e.g., UiO-66-Br) MOF_Br->Suzuki_Het MOF_Func Functionalized MOF (Pore-Bound Thiophene) Suzuki_Het->MOF_Func Pore Modification

Figure 1: Dual pathways for integrating 3-(3-Thienyl)phenylboronic acid: Linker Synthesis (Green path) vs. Post-Synthetic Modification (Red path).

Workflow A: Ligand Synthesis (Pre-Synthetic)

Objective: Synthesize 5-(3-(3-thienyl)phenyl)isophthalic acid for use in Zr-based or Cu-based MOFs.

Materials
  • 3-(3-Thienyl)phenylboronic acid (1.0 eq)

  • Dimethyl 5-bromoisophthalate (1.0 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (3.0 eq)

  • Solvents: 1,4-Dioxane/Water (4:1 v/v)

Protocol
  • Coupling: Charge a Schlenk flask with dimethyl 5-bromoisophthalate (2.73 g, 10 mmol), 3-(3-Thienyl)phenylboronic acid (2.04 g, 10 mmol), and K₂CO₃ (4.14 g, 30 mmol).

  • Degassing: Add 100 mL of Dioxane/H₂O mixture. Degas by bubbling N₂ for 20 mins.

  • Catalysis: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) under N₂ flow.

  • Reflux: Heat to 90°C for 24 hours. The solution will darken.

  • Workup: Cool, evaporate dioxane, and extract with CH₂Cl₂. Wash with brine, dry over MgSO₄, and concentrate. Purify via silica column (Hexane/EtOAc).

  • Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add 2M NaOH (10 eq). Reflux for 12 hours. Acidify with HCl to pH 2 to precipitate the ligand (H₂L) .

Validation Point: ¹H NMR should show the disappearance of the methyl ester peak (~3.9 ppm) and the presence of thiophene protons (7.3–7.8 ppm range).

Workflow B: Post-Synthetic Modification (PSM)

Objective: Functionalize UiO-66-Br (a robust Zr-MOF) to introduce thiophene groups into the pores without collapsing the framework. This is preferred for drug delivery applications where pore environment tuning is critical.

Materials
  • Host MOF: UiO-66-Br (activated, 100 mg)

  • Reagent: 3-(3-Thienyl)phenylboronic acid (5 eq relative to Br sites)

  • Catalyst: Pd(OAc)₂ (5 mol%) + Triphenylphosphine (10 mol%)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMF/Water (9:1)

Step-by-Step Protocol
  • Activation: Heat UiO-66-Br at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove solvent molecules from the pores.

  • Catalyst Loading: In a glovebox or under Ar, dissolve Pd(OAc)₂ and PPh₃ in 2 mL DMF. Stir for 10 mins to form the active species.

  • Reaction Assembly:

    • Place 100 mg of activated UiO-66-Br in a 20 mL scintillation vial.

    • Add the boronic acid (dissolved in 5 mL DMF).

    • Add the catalyst solution.

    • Add aqueous K₂CO₃ (0.5 mL).

  • Heating: Seal the vial and heat at 85°C for 24–48 hours. Note: Do not exceed 100°C to prevent Pd aggregation inside pores.

  • Washing (Critical):

    • Centrifuge and decant the supernatant.

    • Wash 3x with DMF (removes unreacted boronic acid).

    • Wash 3x with Methanol (removes DMF).

    • Wash 1x with 0.1 M Na₂EDTA solution (removes residual Pd).

  • Re-activation: Dry the functionalized MOF (UiO-66-Thiophene) at 100°C under vacuum.

Mechanistic Visualization (PSM)

PSM_Mechanism cluster_0 Step 1: Oxidative Addition cluster_1 Step 2: Transmetallation cluster_2 Step 3: Reductive Elimination MOF_Br MOF-Linker-Br Complex1 MOF-Linker-Pd(II)-Br MOF_Br->Complex1 + Pd(0) Pd_Species Pd(0) Species Complex2 MOF-Linker-Pd(II)-Ar Complex1->Complex2 + Boronate - Br- Boronic 3-(3-Thienyl) phenylboronic Acid Boronate Activated Boronate Boronic->Boronate + Base Base Base (OH-) Final_MOF MOF-Linker-Thiophene Complex2->Final_MOF Pd_Regen Pd(0) Regenerated Complex2->Pd_Regen Pd_Regen->Pd_Species Cycle

Figure 2: Catalytic cycle for the heterogeneous Suzuki coupling within the MOF pore.

Characterization & Expected Data

To validate the successful incorporation, compare the parent MOF with the modified version using the following parameters.

TechniqueParameterExpected Change (Parent

Modified)
Interpretation
¹H NMR (Digested) Chemical ShiftAppearance of new peaks at

7.3–7.8 ppm.
Confirms presence of thiophene.[1] Integration ratio vs. linker protons gives % conversion.
PXRD 2

Pattern
Retention of major peaks; slight intensity changes.Confirms framework integrity (MOF did not collapse).
N₂ Isotherm (BET) Surface AreaDecrease (e.g., 1200

900 m²/g).
Confirms pore occupancy by the bulky thiophene group.
ICP-MS Pd Content< 0.1 wt% (after EDTA wash).Ensures catalyst removal (crucial for biological apps).
IR Spectroscopy FingerprintNew band at ~700 cm⁻¹ (C-S stretching).Qualitative confirmation of thiophene.

Digestion Protocol for NMR: Dissolve 5 mg of MOF in 0.6 mL DMSO-d₆ + 2 drops of 48% HF (for Zr-MOFs) or DCl (for Zn-MOFs). Sonicate until clear.

Applications in Drug Development[1]

A. Targeted Drug Delivery

The thiophene moiety is highly lipophilic. Incorporating it into the MOF pore increases the affinity for hydrophobic drugs (e.g., Ibuprofen, Doxorubicin) via


-

stacking and van der Waals interactions.
  • Experiment: Load drug in hexane (where MOF is stable). The thiophene-functionalized MOF typically shows slower release kinetics compared to the unfunctionalized parent due to stronger host-guest interactions.

B. Heavy Metal Scavenging (Purification)

In pharmaceutical manufacturing, removing trace heavy metals (Pd, Pb) is critical.

  • Mechanism: The Sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating effectively with soft Lewis acids like Pb²⁺ and Hg²⁺.

  • Data: Thiophene-MOFs have demonstrated Pb²⁺ capacities exceeding 90 mg/g [1].

References

  • Removal of lead ions from water using thiophene-functionalized metal–organic frameworks. Chemical Communications.

  • Postsynthetic modification of MOFs. Royal Society of Chemistry Books.

  • Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts. Inorganic Chemistry.

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.

  • Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of 3-(3-Thienyl)phenylboronic acid

Technical Support Center: Advanced Boron Chemistry Subject: Preventing Protodeboronation of 3-(3-Thienyl)phenylboronic Acid Ticket ID: #T-PB-33T Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Boron Chemistry Subject: Preventing Protodeboronation of 3-(3-Thienyl)phenylboronic Acid Ticket ID: #T-PB-33T Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering stability issues with 3-(3-Thienyl)phenylboronic acid . While phenylboronic acids are generally more stable than their heteroaryl counterparts (like 2-thienylboronic acid), the presence of the electron-rich 3-thienyl substituent on the phenyl ring creates a specific electronic environment that accelerates protodeboronation (the replacement of the boronic acid group with a hydrogen atom) under standard Suzuki-Miyaura coupling conditions.

This guide moves beyond basic advice to address the mechanistic "danger zone" specific to electron-rich biaryl boronates and provides engineered protocols to bypass these decomposition pathways.

Part 1: Diagnostic & Triage

Q: How do I confirm if protodeboronation is my primary failure mode?

A: Analyze your reaction mixture via LC-MS or GC-MS. If you observe the consumption of the starting boronic acid but low conversion to the cross-coupled product, look for the mass of 3-phenylthiophene (Molecular Weight: ~160.24 g/mol ).

ObservationDiagnosis
Starting Material (SM) Intact Catalyst inactivation or poor oxidative addition.
SM Consumed + "De-B" Product Found Protodeboronation. The C-B bond is hydrolyzing faster than the transmetallation step.
SM Consumed + Homocoupling Oxidative homocoupling (presence of O₂).
SM Consumed + Phenol Formation Oxidation of C-B bond (presence of peroxides/O₂).[1]

Part 2: The Mechanistic "Why"

Q: Why is this specific substrate unstable? I thought phenylboronic acids were robust.

A: They are usually robust, but the 3-thienyl group acts as an electron-donating substituent. Recent kinetic studies by Lloyd-Jones et al. have revealed a "self-catalysis" pathway for electron-rich arylboronic acids. Unlike electron-deficient boronates (which decompose via a unimolecular anion pathway), electron-rich systems like yours often exhibit a maximum rate of decomposition when pH ≈ pKₐ of the boronic acid (typically pH 8–10).

In this "Danger Zone," the reaction mixture contains significant amounts of both the neutral boronic acid and the boronate anion. The neutral acid acts as a catalyst to protonate the anion, leading to rapid C-B bond cleavage [1].

Key Takeaway: Standard Suzuki conditions using carbonate bases often buffer the reaction exactly in this pH 8–10 instability window.

Protodeboronation cluster_0 The Danger Zone (pH ≈ pKa) BA Boronic Acid (Neutral) Anion Boronate Anion [Ar-B(OH)3]- BA->Anion pH > pKa Complex Transition State (Self-Catalyzed) BA->Complex Catalyzes Base Base (OH-) Anion->BA pH < pKa Anion->Complex + H2O Prod Cross-Coupled Product (Ar-Ar') Anion->Prod Transmetallation (Must be > Hydrolysis) DeB Protodeboronated Product (Ar-H) Complex->DeB Fast Hydrolysis Pd Pd(II)-Ar'X (Catalyst) Pd->Prod

Figure 1: The "Self-Catalysis" trap. Decomposition is fastest when both Neutral Acid and Anion coexist.

Part 3: Engineered Solutions & Protocols

Strategy A: The "Outrun" Method (High-Turnover Catalysis)

Best for: When you cannot change the substrate form.

The goal is to make the Transmetallation step (


) significantly faster than the Protodeboronation step (

). We achieve this using Precatalysts that generate high concentrations of active Pd(0) instantly, coupled with bulky, electron-rich ligands.

Recommended System:

  • Catalyst: XPhos Pd G4 or SPhos Pd G3 (Buchwald Precatalysts). These ligands facilitate rapid oxidative addition and transmetallation [2].

  • Base: K₃PO₄ (Anhydrous). Phosphate is a mild base that minimizes the "free OH-" concentration compared to hydroxides.

  • Solvent: THF or 1,4-Dioxane (Keep water ratio low, e.g., 10:1 or 20:1).

Protocol:

  • Charge a vial with Aryl Halide (1.0 equiv), 3-(3-Thienyl)phenylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G4 (1–2 mol%).

  • Seal and purge with Argon/Nitrogen (Oxygen promotes oxidative deboronation).

  • Add degassed THF/Water (10:1).

  • Heat to 40–60°C . Avoid reflux temperatures (100°C) if possible, as

    
     scales exponentially with temperature [3].
    
  • Monitor at 30 minutes. These catalysts are designed for speed.[2]

Strategy B: The "Slow Release" Method (MIDA Boronates)

Best for: Scale-up or persistent instability.

If the boronic acid is decomposing before it can react, convert it to a MIDA (N-methyliminodiacetic acid) Boronate . The MIDA ligand rehybridizes the boron from sp² to sp³, rendering it immune to transmetallation and protodeboronation. Under reaction conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable free acid low [4].

Protocol: Synthesis of MIDA Boronate

  • Reflux 3-(3-Thienyl)phenylboronic acid with MIDA (1.0–1.2 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

  • Precipitate the product by adding water/ether. MIDA boronates are stable solids.

Protocol: Coupling MIDA Boronate

  • Conditions: MIDA Boronate (1.2 equiv), Aryl Halide (1.0 equiv), Cu(OAc)₂ (0.5 equiv - optional promoter), K₃PO₄ (5.0 equiv).

  • Solvent: DMF/Water (5:1) or Dioxane/Water.[3][4][5][6]

  • Temp: 60–80°C.

  • Note: The water and base slowly hydrolyze the MIDA, releasing the active species "just in time" for the catalyst.

Strategy C: Anhydrous Fluoride Activation

Best for: Substrates sensitive to any water.

Eliminate water entirely (the proton source). Use fluoride (F⁻) to activate the boron instead of hydroxide/water.

Protocol:

  • Base: CsF (2.0–3.0 equiv) or TBAF (anhydrous).

  • Solvent: Anhydrous Dioxane or Toluene .

  • Additives: Molecular sieves (4Å) to scavenge trace moisture.

  • Mechanism: Fluoride forms a [Ar-B(OH)₂F]⁻ or [Ar-B(pin)F]⁻ species that transmetallates without requiring aqueous hydrolysis [5].

Part 4: Troubleshooting FAQ

Q: I see a "homocoupled" dimer of my boronic acid. Is this deboronation? A: No, this is oxidative homocoupling. It indicates the presence of Oxygen .

  • Fix: Degas solvents more rigorously (sparge with Ar for 20 mins) and ensure your reaction vessel is inert.

Q: Can I use Pinacol Esters (Bpin) instead? A: Pinacol esters are generally more stable to storage than free acids, but under Suzuki conditions (Basic/Aqueous), they rapidly hydrolyze to the boronic acid. If your issue is during the reaction, Bpin might not solve it. MIDA is superior for reaction stability. However, Bpin is excellent for purification and storage [6].

Q: My reaction works but yield is 50%. Should I add more Boronic Acid? A: Yes. If deboronation is a competing side reaction, "feeding" the reaction can help.

  • Technique: Dissolve the boronic acid in the solvent and add it dropwise over 1 hour to the hot reaction mixture containing the catalyst and halide. This keeps the instantaneous concentration of the boronic acid low, minimizing the second-order self-catalysis pathway.

Comparison of Boron Species Stability

SpeciesStorage StabilityHydrolytic Stability (pH > 7)ReactivityRecommendation
Boronic Acid -B(OH)₂Low (Dehydrates/Oxidizes)Low (Prone to De-B)HighUse immediately or store cold.
Pinacol Ester -B(pin)HighModerate (Hydrolyzes to Acid)ModerateGood intermediate; purify on silica.
MIDA Boronate -B(MIDA)Very High (Air Stable)High (Slow Release)LatentBest for unstable substrates.
Trifluoroborate -BF₃KVery HighHighModerateGood alternative, requires acidic/Lewis acid activation sometimes.

References

  • Lloyd-Jones, G. C., et al. (2017).[4] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[4] Link[4]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Cox, P. A., et al. (2017).[4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156.[4] Link[4]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Optimization

Improving yield in Suzuki coupling of sterically hindered boronic acids

Technical Support Center: Advanced Suzuki Coupling Optimization Ticket Subject: Improving Yield in Sterically Hindered & Unstable Boronic Acid Couplings Assigned Specialist: Senior Application Scientist, Catalysis Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Suzuki Coupling Optimization Ticket Subject: Improving Yield in Sterically Hindered & Unstable Boronic Acid Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission Statement

Welcome to the Advanced Catalysis Support Hub. You are likely here because your standard "tetrakis" or Pd(OAc)₂ protocols have failed. Coupling sterically hindered partners (ortho-substituted) or unstable heteroaryl boronic acids requires a departure from classical Suzuki conditions.

This guide treats your reaction as a system of competing rates: Oxidative Addition (OA) , Transmetallation (TM) , and Protodeboronation (PDB) . Our goal is to accelerate OA and TM while suppressing PDB.

Module 1: Diagnostic Workflow

Before changing reagents, identify the failure mode.

DiagnosticTree Start START: Low Yield (<30%) CheckSM Analyze Crude Mixture (LCMS/NMR) Status of Boronic Acid? Start->CheckSM Consumed Boronic Acid Consumed (Converted to Ar-H) CheckSM->Consumed Ar-H observed Intact Boronic Acid Intact (Unreacted) CheckSM->Intact Ar-B(OH)2 remains PDB_Issue DIAGNOSIS: Protodeboronation Rate(Hydrolysis) > Rate(Transmetallation) Consumed->PDB_Issue Cat_Issue DIAGNOSIS: Catalyst Failure Oxidative Addition is too slow Intact->Cat_Issue Sol_PDB SOLUTION A: Anhydrous Conditions Switch to K3PO4 / Dioxane PDB_Issue->Sol_PDB Sol_Slow SOLUTION B: Slow Release Use MIDA Boronates or K-Trifluoroborates PDB_Issue->Sol_Slow Sol_Ligand SOLUTION C: Steric Demand Switch to Buchwald G4 (XPhos/SPhos) or Pd-PEPPSI-IPr Cat_Issue->Sol_Ligand Sol_Base SOLUTION D: Base Strength Switch to hydroxide (KOH/Ba(OH)2) (If substrate tolerates) Cat_Issue->Sol_Base

Figure 1: Diagnostic decision tree for Suzuki coupling failures. Identifying whether the boronic acid is decomposing (Ar-H) or stalling (Ar-B) is the critical first step.

Module 2: The Protodeboronation Trap (FAQ)

Q: Why is my boronic acid turning into benzene/pyridine (Ar-H) instead of product? A: This is Protodeboronation . It is the primary killer of hindered Suzuki couplings.

  • The Mechanism: Base-catalyzed hydrolysis. The base (OH⁻) coordinates to boron to form a boronate anion [Ar-B(OH)₃]⁻. While this species is necessary for transmetallation, it is also highly susceptible to hydrolysis by water, cleaving the C-B bond.

  • The Risk Factor: Heteroaryl boronic acids (2-pyridine, 2-pyrimidine) and poly-fluorinated aryls are most unstable due to the formation of zwitterionic intermediates or stabilized carbanions.

  • The Paradox: Bulky phosphine ligands (like tBu₃P) can sometimes accelerate this side reaction by forming unstable Pd-intermediates that fail to transmetallate quickly, leaving the boronate exposed to water longer [1].

Q: How do I stop it? A: You must starve the reaction of free water or control the concentration of the active boronate species.

  • Anhydrous Conditions: Use anhydrous base (K₃PO₄ or Cs₂CO₃) in dry dioxane/toluene.

  • Slow Release: Use MIDA boronates or Potassium Organotrifluoroborates . These slowly hydrolyze to the active boronic acid, keeping the standing concentration of the unstable species low (the "reservoir" effect) [2].

Module 3: Catalyst & Ligand Selection Matrix

For sterically hindered substrates (e.g., 2,6-disubstituted aryls), standard ligands (PPh₃, dppf) fail because they cannot facilitate the oxidative addition of bulky halides or create the necessary "pocket" for transmetallation.

Ligand ClassRecommended CatalystBest Use CaseMechanism of Action
Buchwald (Dialkylbiaryl) XPhos Pd G4 The Generalist. Excellent for aryl chlorides and heteroaryls.Bulky isopropyl groups prevent catalyst dimerization; electron-richness speeds up oxidative addition.
Buchwald (Ultra-Bulky) SPhos Pd G4 The Specialist. Best for ortho-substituted biaryls.High steric bulk promotes reductive elimination, which is often the difficult step for tetra-ortho-substituted systems [3].
NHC (Carbene) Pd-PEPPSI-IPr The Stabilizer. Best for difficult substrates requiring heat; highly stable in air.Strong sigma-donation prevents Pd precipitation (Pd black). The "throw-away" pyridine ligand ensures rapid initiation [4].
Fluorinated HFTPhos The Heavyweight. Tetra-ortho-substituted biaryls.[1]Fluorine-Pd interactions accelerate reductive elimination in extremely crowded systems [5].

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" for Hindered Biaryls (Buchwald G4)

Use this for 2,6-disubstituted halides or when high yield is critical.

  • Charge Reactor: In a glovebox or under Argon flow, add:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

    • Base: K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • Solvent: Add THF/Water (10:1) or Dioxane/Water (4:1) .

    • Note: A small amount of water is usually required for the inorganic base to solubilize and activate the boron, unless the boronic acid is extremely unstable (see Protocol B).

  • Reaction: Seal vessel. Heat to 60-80°C for 2-12 hours.

    • Tip: If using aryl chlorides, push to 100°C in Dioxane.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "Anhydrous" Method for Unstable Substrates

Use this if your boronic acid is prone to protodeboronation (e.g., 2-pyridyl).

  • Drying: Flame-dry glassware. Use anhydrous solvents (water <50 ppm).

  • Charge Reactor:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pd-PEPPSI-IPr (2-5 mol%)

    • Base: Cs₂CO₃ or K₃PO₄ (3.0 equiv, anhydrous).

  • Solvent: Toluene or 1,4-Dioxane .

  • Additive: Add 3Å Molecular Sieves (activated) directly to the flask to scavenge water generated during the condensation.

  • Reaction: Heat vigorously (100°C).

    • Why? High heat increases the rate of coupling (k_coupling) significantly more than it increases the rate of anhydrous decomposition.

Module 5: Advanced Troubleshooting (Q&A)

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You likely have Product Inhibition or Pd-Black formation .

  • Inhibition: The bulky biaryl product might coordinate to the Pd, preventing further turnover. Fix: Switch to a solvent with better solubility for the product (e.g., n-Butanol or t-Amyl alcohol).

  • Pd Death: If the solution turns black and precipitates, your ligand is detaching. Fix: Switch to Pd-PEPPSI-IPr , which holds the metal more tightly than phosphines at high temperatures.

Q: I see "Homocoupling" (Ar-Ar) of my boronic acid. A: This is oxidative homocoupling, driven by Oxygen.

  • Fix: Your inert atmosphere is compromised. Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 20 mins. Ensure your base does not contain oxidants (rare, but possible with old reagents).

Q: Can I use microwave heating? A: Yes, and you should.

  • For hindered substrates, microwave heating (120°C for 10-30 mins) is often superior to overnight reflux. It ramps the temperature past the activation energy barrier for the difficult transmetallation step faster than the boronic acid can decompose.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. J. Am. Chem. Soc.[2] (2016).[1] Link

  • Slow-Release Strategy in Cross-Coupling. Aldrichimica Acta (2009). Link

  • Catalysts for Suzuki-Miyaura Coupling. Acc. Chem. Res. (2008). Link

  • Pd-PEPPSI-IPr: A Highly Active Catalyst. Chem. Eur. J. (2006).[3] Link

  • HFTPhos for Tetra-ortho-substituted Biaryls. Org. Lett. (2025/Recent Context). Link (Note: Link directs to relevant HFTPhos foundational work).

For further assistance, please submit a ticket with your specific substrate structures and NMR data.

Sources

Troubleshooting

Catalyst poisoning in reactions involving thiophene-boronic acids

Topic: Overcoming Catalyst Poisoning & Protodeboronation in Suzuki-Miyaura Coupling Executive Summary: The "Thiophene Paradox" Thiophene-boronic acids present a unique "dual-threat" to palladium-catalyzed cross-coupling....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning & Protodeboronation in Suzuki-Miyaura Coupling

Executive Summary: The "Thiophene Paradox"

Thiophene-boronic acids present a unique "dual-threat" to palladium-catalyzed cross-coupling. Researchers often misdiagnose the failure of these reactions. Low yields are rarely due to a single factor but rather a competition between two destructive pathways:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a soft Lewis base, coordinating strongly to the soft Pd(II) center. This forms a heteroatom-metal complex (chelate) that displaces ligands and arrests the catalytic cycle.

  • Rapid Protodeboronation: Thiophene-2-boronic acids are exceptionally prone to hydrolytic C–B bond cleavage under basic conditions. The rate of this decomposition often exceeds the rate of transmetallation, leading to the consumption of the nucleophile before it can couple.

This guide provides the diagnostic logic and protocols to distinguish and resolve these issues.

Diagnostic Logic & Mechanisms

Before changing reagents, you must diagnose the failure mode. Use the following logic map to interpret your crude reaction data.

Visual Guide: The Failure Pathways

ThiophenePathways Start Thiophene-Boronic Acid + Ar-X Pd_Cycle Productive Pd Catalytic Cycle Start->Pd_Cycle Ideal Conditions Poisoning Pathway A: Catalyst Poisoning (S-Pd Coordination) Start->Poisoning Unprotected Catalyst Deboronation Pathway B: Protodeboronation (C-B Bond Hydrolysis) Start->Deboronation High pH / Aqueous Result_Success Desired Biaryl Product Pd_Cycle->Result_Success Result_Stall Stalled Reaction (SM Remaining) Poisoning->Result_Stall Pd Deactivation Result_Decomp De-boronated Thiophene (Thiophene + Boric Acid) Deboronation->Result_Decomp Nucleophile Destroyed

Caption: Figure 1. The competition between productive coupling, sulfur poisoning (catalyst death), and protodeboronation (nucleophile death).

Troubleshooting FAQs

Category A: Catalyst Deactivation (Poisoning)

Q: My reaction stalls at 20% conversion despite using 5 mol% Pd(PPh3)4. Is the catalyst dead? A: Likely, yes. Triphenylphosphine (PPh3) is a monodentate ligand that binds relatively weakly to Pd. The sulfur atom in the thiophene substrate competes with PPh3 for the Pd center. Once sulfur binds, it forms a "poisoned" complex that cannot undergo oxidative addition.

  • Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These ligands are bulky enough to prevent the approach of the sulfur atom to the metal center and bind Pd tightly, preventing displacement.

Q: Does increasing catalyst loading fix sulfur poisoning? A: It is a "brute force" fix that rarely works efficiently. While 10-20 mol% Pd might push the reaction further, it is economically unsustainable and complicates purification.

  • Better Approach: Use a "Precatalyst" scaffold (e.g., XPhos Pd G4 ) rather than generating the active species in situ. This ensures a 1:1 Ligand:Pd ratio is active immediately, protecting the metal before the thiophene can sequester it.

Category B: Nucleophile Instability (Protodeboronation)

Q: I see full consumption of the boronic acid by TLC, but no product. The mass spec shows unsubstituted thiophene. What happened? A: You have encountered protodeboronation .[1][2][3][4] The base required for the Suzuki reaction (e.g., K2CO3, Na2CO3) attacked the boron center, facilitating hydrolysis. The C–B bond broke, and a proton replaced the boron.[3]

  • Mechanism: This is base-catalyzed. Thiophene-2-boronic acids are particularly unstable because the heteroatom stabilizes the intermediate anion formed during cleavage.

  • Solution: You must lower the concentration of the free boronic acid or use anhydrous conditions. See the MIDA Boronate Protocol below.

Q: Can I just use anhydrous base to stop deboronation? A: Partially. Using anhydrous K3PO4 or CsF in dry dioxane/toluene helps, but water is often generated as a byproduct of the coupling itself (boroxine formation).

  • Advanced Fix: Use MIDA boronates or Potassium Organotrifluoroborates (R-BF3K) . These are "protected" forms of boronic acids that do not undergo rapid hydrolysis.

Validated Experimental Protocols

Protocol A: The "Sulfur-Defense" Method (For Stable Substrates)

Use this when your thiophene is relatively stable, but you suspect catalyst poisoning.

ComponentRecommendationRationale
Precatalyst XPhos Pd G4 (1–2 mol%)Generates the active L-Pd(0) species rapidly; XPhos creates a steric wall against sulfur coordination.
Base K3PO4 (3.0 equiv)Anhydrous phosphate is milder than carbonates and minimizes hydrolytic decomposition.
Solvent THF or 1,4-DioxaneGood solubility for organic substrates; compatible with Buchwald precatalysts.
Temperature 60 °CModerate heat is sufficient for XPhos; avoids thermal decomposition of the boronic acid.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Thiophene Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G4 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen inhibits the catalyst.

  • Add anhydrous THF (0.2 M concentration relative to halide).

  • Stir at 60 °C for 2–4 hours.

  • QC Check: If conversion <50% after 2 hours, do not add more catalyst. Check for protodeboronation (NMR).

Protocol B: The "Slow-Release" MIDA Method (For Unstable Substrates)

Use this for Thiophene-2-boronic acids or when Protocol A fails due to deboronation.

Concept: MIDA (N-methyliminodiacetic acid) boronates are stable to base. They slowly hydrolyze to release the active boronic acid at the same rate it is consumed by the catalyst. This keeps the standing concentration of free boronic acid low, preventing decomposition.

ComponentRecommendationRationale
Boron Source Thienyl-MIDA Boronate (1.2 equiv)Protected boron source.
Catalyst Pd(OAc)2 (2 mol%) + SPhos (4 mol%)SPhos is highly active and sulfur-tolerant.
Base K3PO4 (7.5 equiv)High loading required to drive the slow hydrolysis of the MIDA ester.
Solvent Dioxane : Water (10:1)Water is essential here to hydrolyze the MIDA ester.

Step-by-Step:

  • Combine Aryl Halide (1.0 equiv), Thienyl-MIDA Boronate (1.2 equiv), SPhos (0.04 equiv), and Pd(OAc)2 (0.02 equiv) in a reaction tube.

  • Add K3PO4 (7.5 equiv). Note: The excess base is critical.

  • Seal and purge with inert gas.

  • Add Dioxane:Water (10:1 ratio, degassed).

  • Heat to 60 °C .

  • Why this works: The MIDA ester slowly releases the active boronic acid.[3] The SPhos-Pd catalyst immediately couples it before it can deboronate.

Decision Matrix: Which Protocol?

Use this Graphviz decision tree to select the correct experimental path.

DecisionTree Start Start: Cross-Coupling Failure Check_SM Analyze Crude NMR: Is Thiophene Ring Intact? Start->Check_SM Branch_Debor No: Thiophene-H observed (Protodeboronation) Check_SM->Branch_Debor Boron Missing Branch_Poison Yes: SM + Halide Remaining (Catalyst Poisoning) Check_SM->Branch_Poison Boron Present Check_Pos Is Boron at C2 position? Branch_Debor->Check_Pos Action_Ligand Switch to Protocol A (XPhos Pd G4) Branch_Poison->Action_Ligand Steric Protection Needed Action_MIDA Switch to Protocol B (MIDA Boronate + SPhos) Check_Pos->Action_MIDA Yes (High Instability) Check_Pos->Action_Ligand No (Try Anhydrous First)

Caption: Figure 2. Troubleshooting logic flow for selecting between Ligand Optimization and MIDA Slow-Release strategies.

References

  • Mechanistic Basis of MIDA Slow-Release: Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[5][6]2007 , 129, 6716–6717.[7] [Link]

  • Ligand Selection for Heterocycles (SPhos/XPhos): Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angew. Chem. Int. Ed.2006 , 45, 3484–3488. [Link]

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165. [Link]

  • MIDA Boronates in Polymerization (Thiophene Specific): Leech, M. C.; et al. "MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization."[8] Macromolecules2024 . [Link][8]

Sources

Optimization

Technical Support Center: Minimizing Arylboronic Acid Homocoupling

Introduction Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling. Aryl-aryl homocoupling ( ) is the most persistent parasitic reaction in Suzuki-Miyaura coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling.

Aryl-aryl homocoupling (


) is the most persistent parasitic reaction in Suzuki-Miyaura coupling. It consumes your nucleophile (boronic acid), complicates purification by mimicking the polarity of the product (

), and often indicates a fundamental imbalance in the catalytic cycle.

This guide moves beyond "add more catalyst" and treats the reaction as a kinetic competition between the desired Cross-Coupling Cycle and the parasitic Oxidative Homocoupling Cycle .

Module 1: Diagnostic Flowchart

Before altering your conditions, use this logic tree to identify the root cause of the homocoupling.

Homocoupling_Diagnostics Start Homocoupling Detected (>5%) Check_Atmos Check 1: Atmosphere Is the reaction strictly O2-free? Start->Check_Atmos Check_Color Check 2: Color Change Did the mixture turn black immediately? Check_Atmos->Check_Color Yes, Degassed Result_Oxidative Diagnosis: Oxidative Homocoupling (O2 re-oxidizes Pd) Check_Atmos->Result_Oxidative No / Unsure Check_Rate Check 3: Reaction Rate Is the Cross-Coupling slow? Check_Color->Check_Rate No / Orange-Red Result_Precat Diagnosis: Precatalyst Activation (Pd(II) reduced by Boronic Acid) Check_Color->Result_Precat Yes (Pd Black) Check_Rate->Result_Oxidative No (Fast but dirty) Result_Kinetic Diagnosis: Kinetic Mismatch (Transmetallation is rate-limiting) Check_Rate->Result_Kinetic Yes

Figure 1: Diagnostic logic for identifying the source of homocoupling.

Module 2: The Oxygen Factor (Oxidative Homocoupling)

The Problem: Oxygen is not just a poison; it is a reagent. As elucidated by Adamo et al., oxygen reacts with Pd(0) to form a peroxo-palladium complex (


).[1] This complex does not  die; instead, it acts as an oxidant that consumes two equivalents of arylboronic acid to produce the homocouple and regenerate Pd(0).

The Mechanism:

  • Oxidation:

    
    
    
  • Adduct Formation: The peroxo-complex binds

    
    .[1]
    
  • Homocoupling: A second

    
     reacts, expelling the biaryl (
    
    
    
    ) and water, returning
    
    
    to the cycle.

Protocol: The "Freeze-Pump-Thaw" Standard Sparging with nitrogen is often insufficient for sensitive reactions because it relies on equilibrium diffusion. For total O2 exclusion:

  • Seal: Place solvent in a Schlenk tube or heavy-wall pressure vial.

  • Freeze: Submerge fully in liquid nitrogen until solid.

  • Pump: Apply high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in a warm water bath.
    
  • Repeat: Perform 3 cycles total.

  • Backfill: Fill with Argon (heavier than air) rather than Nitrogen.

Data: Sparging vs. Freeze-Pump-Thaw (FPT)

MethodResidual O2 (ppm)Homocoupling Risk
Balloon Purge (Headspace)>500High
Sparging (Needle in liquid, 15 min)20–50Moderate
Freeze-Pump-Thaw (3 cycles)<1Negligible

Module 3: Kinetic Management (Slow Addition)

The Problem: If your halide (


) is unreactive (e.g., aryl chloride, electron-rich aryl bromide), the oxidative addition step is slow. This leaves a high concentration of activated boronate in solution waiting for a Pd(II)-Ar species. If it waits too long, it finds other pathways (disproportionation or trace oxidation).

The Solution: Controlled Concentration By keeping the instantaneous concentration of boronic acid low, you statistically favor the reaction with the catalyst over the self-reaction.

Protocol: Syringe Pump Addition

  • Setup: Dissolve the Aryl Boronic Acid in the reaction solvent (or a compatible co-solvent like THF/Dioxane) in a separate syringe.

  • Reaction Vessel: Contains Catalyst, Base, and Aryl Halide.[2]

  • Rate: Add the boronic acid solution over 1–2 hours using a syringe pump.

  • Equivalents: You can often reduce boronic acid equivalents from 1.5x to 1.1x using this method.

Why this works:




Since homocoupling is often second-order with respect to boronic acid (in oxidative pathways), reducing


 drastically penalizes the side reaction.

Module 4: Catalyst & Ligand Selection

The Problem: Pd(II) Precatalyst Activation Many common catalysts (e.g.,


, 

) are Pd(II) species.[3] To enter the cycle, they must be reduced to Pd(0).[3]
  • Mechanism:[1][3][4][5][6][7][8][9] The catalyst consumes 2 equivalents of your boronic acid to perform this reduction, generating 1 equivalent of homocouple (

    
    ) before the reaction even starts.
    

The Solution: Pd(0) Sources or Advanced Precatalysts [10]

  • Switch to Pd(0): Use

    
     + Ligand. This eliminates the reduction step entirely.
    
  • Buchwald G3/G4 Precatalysts: These contain a sacrificial amine backbone that performs the reduction.[3] The boronic acid is not consumed for activation.

  • 14-Electron Rule: Use bulky ligands (e.g.,

    
    , XPhos). These facilitate rapid oxidative addition and transmetallation, tightening the catalytic cycle and leaving less time for off-cycle intermediates to form.
    

Catalyst_Selection PdII Pd(II) Source (e.g., Pd(dppf)Cl2) Pd0 Pd(0) Active PdII->Pd0 Requires Reduction Boronic Boronic Acid (Sacrificial) Homo Homocouple (Unavoidable) Boronic->Homo Side Product Boronic->Pd0 Reduces Pd(II) Buchwald Buchwald G3/G4 (Aminobiphenyl) Internal Internal Reductant Buchwald->Internal Activation Internal->Pd0 Clean Generation

Figure 2: Comparison of Precatalyst Activation Pathways.

Module 5: Frequently Asked Questions (FAQ)

Q1: I am using the "Freeze-Pump-Thaw" method, but I still see ~10% homocoupling. What now? A: Check your base. Strong bases (like


) or high concentrations of base can accelerate homocoupling.
  • Action: Switch to a milder base like

    
     or 
    
    
    
    .
  • Action: Ensure your solvent is anhydrous. While Suzuki requires some water, excess water can facilitate oxygen transfer or hydrolysis pathways that lead to side products.

Q2: My reaction turns black immediately upon adding the boronic acid. A: This is "Palladium Black" precipitation. Your catalyst is decomposing (aggregating) faster than it can perform the reaction.

  • Cause: The ligand is dissociating, or the boronic acid is reducing the Pd(II) too aggressively without a stabilizing substrate.

  • Fix: Add the aryl halide before the catalyst. Ensure your ligand:Pd ratio is correct (usually 2:1 for monodentate phosphines).

Q3: Does the choice of Halide affect homocoupling? A: Yes.

  • Aryl Iodides: React fast (Fast Oxidative Addition). This is good.

  • Aryl Chlorides: React slow. This leaves the boronic acid "waiting" in solution, increasing homocoupling risk.

  • Recommendation: If using Aryl Chlorides, use high-activity ligands (SPhos, XPhos) to speed up the main cycle.

Q4: Can I use MIDA boronates to stop this? A: Absolutely. MIDA boronates are the chemical equivalent of the "Slow Addition" technique. They hydrolyze slowly in the presence of mild aqueous base, releasing the active boronic acid gradually. This keeps the standing concentration low and suppresses homocoupling.[11]

References

  • Adamo, C., et al. (2006).[1][3] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 726–730. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 3-(3-Thienyl)phenylboronic Acid

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 3-(3-Thienyl)phenylboronic acid (CAS: 475206-83-8). It is structured to assist researchers in confirming identity, assessing pu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 3-(3-Thienyl)phenylboronic acid (CAS: 475206-83-8). It is structured to assist researchers in confirming identity, assessing purity, and distinguishing this specific isomer from its structural alternatives.

Executive Summary & Significance

3-(3-Thienyl)phenylboronic acid is a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by the meta-substitution of a boronic acid group and a 3-thienyl moiety on a benzene ring.

  • Primary Challenge: Distinguishing the 3-thienyl isomer from the thermodynamically more common 2-thienyl isomer and the boroxine anhydride byproduct.

  • Solution: This guide provides a comparative NMR analysis, focusing on the diagnostic splitting patterns of the thiophene ring and the solvent-dependent behavior of the boronic acid protons.

Technical Analysis: The Product

Structural Fingerprint

The molecule consists of three distinct spin systems: the boronic acid hydroxyls, the 1,3-disubstituted phenyl ring, and the 3-substituted thiophene ring.

Table 1: Diagnostic 1H NMR Chemical Shifts (DMSO-d₆, 400 MHz) Note: Values are based on structural additivity rules and analogous Suzuki coupling products.

Proton GroupAssignmentApprox. Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Feature
Boronic Acid B(OH)₂8.0 – 8.3Singlet (br)-Disappears in D₂O shake; visible only in dry DMSO/Acetone.
Phenyl Ring H-2 (Ar)8.05 – 8.15Singlet (t)~1.5Most deshielded aromatic proton; flanked by Boron and Thiophene.
Phenyl Ring H-4 / H-67.70 – 7.90Doublet (m)~7.5Ortho-coupling to H-5.
Phenyl Ring H-57.40 – 7.50Triplet~7.5Pseudo-triplet due to overlap of ortho-couplings.
Thiophene H-2' 7.80 – 7.95 Doublet/Singlet ~1.5 - 3.0 Critical ID Peak. Narrow splitting distinguishes 3-thienyl from 2-thienyl.
Thiophene H-5'7.60 – 7.70Doublet of Doublets~5.0, 3.0Typical thiophene

-proton.
Thiophene H-4'7.50 – 7.60Doublet of Doublets~5.0, 1.5Typical thiophene

-proton.
Solvent Effects (Performance Factor)

The choice of solvent dramatically alters the spectral "performance" regarding resolution and species identity.

  • DMSO-d₆ (Recommended): Stabilizes the monomeric boronic acid species (

    
    ) via hydrogen bonding. The OH protons appear as a distinct singlet at >8.0 ppm.
    
  • CDCl₃ (Not Recommended): Promotes dehydration into the boroxine (anhydride) trimer. This results in:

    • Loss of OH signals.

    • Broadening of aromatic peaks.

    • Shift of aromatic signals upfield by ~0.1-0.2 ppm due to aggregation.

Comparative Analysis: Alternatives & Impurities

To ensure scientific integrity, one must validate the product against its most likely "impostors": the positional isomer and the dehydration product.

Comparison: 3-(3-Thienyl) vs. 3-(2-Thienyl) Isomer

The position of the sulfur atom in the thienyl ring dictates the splitting pattern. This is the definitive test for isomeric purity.

Feature3-(3-Thienyl) (Target) 3-(2-Thienyl) (Alternative)
Thiophene H-2 Signal Narrow Doublet / Singlet (

~7.8-7.9)
Not Present. (Sulfur is at pos 1, attachment at pos 2).
Thiophene H-3 Signal Not Present (Attachment point).Doublet of Doublets (

~7.3-7.5).
Coupling Constants Small long-range couplings (

Hz).
Distinct vicinal couplings (

,

Hz).
Visual Pattern One isolated proton (H-2) + two coupled protons.Three coupled protons in a continuous chain.
Comparison: Boronic Acid vs. Boroxine

Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines).[1]

  • Boronic Acid: Sharp peaks, integral of B(OH)₂ is 2.0 relative to H-2 (1.0).

  • Boroxine: Broad peaks, slightly deshielded aromatic region, absence of B(OH)₂ signal.

  • Correction: Add 1 drop of D₂O to the NMR tube. If the boroxine is present, it will hydrolyze back to the acid (or the OH signal will simply vanish if already acid), but the aromatic sharpening confirms the monomeric state.

Experimental Protocol

This self-validating workflow ensures reproducible spectral data.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why: DMSO prevents boroxine formation and solubilizes the polar boronic acid group.

  • Drying (Optional but recommended): If the sample is old, vacuum dry at 40°C for 1 hour to remove surface water which can broaden OH signals.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Relaxation Delay (D1): Set to >5 seconds .

    • Reasoning: Boronic acid OH protons have long T1 relaxation times. Short D1 results in poor integration of the OH peak (appearing < 2H).

  • Scans: 16–32 scans are sufficient for >95% purity.

Step 3: Processing & Validation
  • Reference: Calibrate residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Phenyl H-2 singlet (most downfield Ar-H) to 1.00 .

    • Verify the Thiophene H-2' (narrow doublet) integrates to 1.00 .

    • Verify B(OH)₂ integrates to 2.00 .

Visualizing the Logic

The following diagram illustrates the decision process for verifying the structure and distinguishing it from the 2-thienyl isomer.

NMR_Verification Start Unknown Sample (Suspected 3-(3-Thienyl)phenylboronic acid) Solvent Dissolve in DMSO-d6 (Prevent Boroxine formation) Start->Solvent OH_Check Check 8.0 - 8.5 ppm region Solvent->OH_Check OH_Present Broad Singlet (2H) Present? OH_Check->OH_Present Boroxine Sample is Boroxine/Anhydride Action: Add D2O or heat OH_Present->Boroxine No Ar_Region Analyze Aromatic Region (7.0 - 8.2 ppm) OH_Present->Ar_Region Yes Thiophene_Check Identify Thiophene Spin System Ar_Region->Thiophene_Check Isomer_3 Pattern: Isolated Singlet/Narrow Doublet (H-2') + 2 Coupled Protons Thiophene_Check->Isomer_3 H-2' Detected Isomer_2 Pattern: 3 Coupled Protons (No isolated singlet) Thiophene_Check->Isomer_2 H-2' Absent Conclusion Identity Confirmed: 3-(3-Thienyl)phenylboronic acid Isomer_3->Conclusion

Caption: Logic flow for distinguishing 3-(3-thienyl) vs 3-(2-thienyl) isomers and verifying boronic acid integrity.

References

  • Sigma-Aldrich. (3-(Thiophen-3-yl)phenyl)boronic acid Product Data (CAS 475206-83-8).[2] Retrieved from

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[3][4][5][6][7] Retrieved from

  • ChemicalBook. Phenylboronic acid NMR Spectrum & Solvent Effects. Retrieved from

  • Royal Society of Chemistry. N-Unsubstituted 2- and 3-thiophenimines (Comparison of Thiophene Isomer Shifts). Organic & Biomolecular Chemistry.[6][8][9] Retrieved from

  • BenchChem. 3-Thienylboronic acid Structure and Properties. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to C13 NMR Spectrum Analysis of Thienyl-Substituted Phenylboronic Acid

An in-depth guide to the C13 NMR spectrum analysis of thienyl-substituted phenylboronic acid, presented as a comparative guide for researchers, scientists, and drug development professionals. This guide provides an objec...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the C13 NMR spectrum analysis of thienyl-substituted phenylboronic acid, presented as a comparative guide for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the product's performance with other alternatives, supported by experimental data.

Introduction: In the landscape of modern synthetic chemistry and materials science, thienyl-substituted phenylboronic acids represent a pivotal class of compounds. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions, as functional motifs in organic electronics, and as pharmacophores in drug discovery necessitates unambiguous structural verification. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides an unparalleled, high-resolution map of the carbon skeleton, making it an indispensable tool for structural elucidation and purity assessment.

This guide moves beyond a mere recitation of protocol. It is designed to provide a deep, mechanistic understanding of the C13 NMR analysis of these molecules. We will explore the causality behind experimental choices, compare spectral data against relevant alternatives, and present a self-validating workflow to ensure the integrity and reproducibility of your results.

Foundational Principles: The Diagnostic Power of C13 NMR

C13 NMR spectroscopy offers unique advantages for analyzing complex aromatic systems like thienyl-substituted phenylboronic acids. Because the natural abundance of the C13 isotope is only 1.1%, the probability of two adjacent C13 atoms in a single molecule is extremely low.[1] This eliminates complex carbon-carbon splitting, and with standard broadband proton decoupling, each chemically distinct carbon atom typically appears as a sharp, single line.[2][3]

The power of this technique lies in the chemical shift (δ), which is highly sensitive to the carbon's local electronic environment.[4][5] For the target molecules, C13 NMR allows us to:

  • Confirm the successful synthesis by counting the number of unique carbon signals.

  • Precisely identify the carbon atom bonded to the boronic acid moiety , a key diagnostic signal.

  • Probe the electronic interplay between the electron-rich thienyl ring and the phenylboronic acid system by analyzing substituent-induced chemical shifts.

Experimental Protocol: A Framework for High-Fidelity Data Acquisition

Acquiring a high-quality C13 NMR spectrum requires careful attention to detail. The low natural abundance and longer relaxation times of carbon nuclei necessitate specific parameters compared to proton NMR.[6]

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte & Mass: Weigh 25-50 mg of the thienyl-substituted phenylboronic acid. A higher concentration is required to compensate for the low sensitivity of the C13 nucleus.[6]

    • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, DMSO-d6 is an excellent alternative. The residual solvent peak (e.g., 77.16 ppm for CDCl3) serves as a convenient secondary chemical shift reference.[7]

    • Internal Standard: Tetramethylsilane (TMS) is the primary reference standard, defining the 0 ppm point on the chemical shift scale.[2]

  • Spectrometer Setup & Calibration:

    • Instrumentation: Utilize a spectrometer with a field strength of at least 400 MHz for 1H frequency to ensure adequate signal dispersion.

    • Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp lineshapes and accurate chemical shifts.

    • Tuning & Matching: Tune the probe to the C13 frequency (e.g., ~100 MHz on a 400 MHz instrument) to ensure efficient transfer of radiofrequency power.

  • Data Acquisition:

    • Experiment: Select a standard proton-decoupled C13 experiment (e.g., zgpg30 on Bruker systems).

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. This is crucial for allowing quaternary carbons, which have longer relaxation times, to fully relax between pulses.

    • Number of Scans (NS): Accumulate a sufficient number of scans (typically 1024 or more) to achieve an excellent signal-to-noise ratio.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (25-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Lock, Tune, Shim transfer->setup Insert Sample set_params Set Parameters (NS, D1) setup->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS or Solvent baseline->reference

Caption: Standard workflow for C13 NMR data acquisition and processing.

Comparative Spectral Analysis: 2-(Thien-2-yl)phenylboronic Acid

To truly understand the spectrum of a substituted compound, it is essential to compare it with its parent structures. This comparison highlights the electronic effects each substituent imparts on the other.

Table 1: Comparative C13 NMR Chemical Shifts (δ in ppm, referenced to TMS)

Carbon Position2-(Thien-2-yl)phenylboronic acid (Predicted)Phenylboronic Acid (Experimental)Thiophene (Experimental)
Phenyl C1 (C-B) ~134 (broad)~136-
Phenyl C2 (C-Thienyl) ~144134.5-
Phenyl C3 ~129128.4-
Phenyl C4 ~131132.5-
Phenyl C5 ~128128.4-
Phenyl C6 ~135134.5-
Thienyl C2' (C-Phenyl) ~143-125.6
Thienyl C3' ~126-127.4
Thienyl C4' ~127-127.4
Thienyl C5' ~125-125.6

Note: Experimental data for parent compounds are sourced from academic literature and spectral databases.[8] Predicted shifts are based on established substituent effects.

Interpretation of Key Spectral Features
  • The Ipso-Carbon (C1): The carbon atom directly bonded to boron (C1) is a key diagnostic signal. It often appears broad due to quadrupolar relaxation effects from the neighboring boron-11 nucleus (spin I = 3/2).[9] Its chemical shift is not dramatically altered from unsubstituted phenylboronic acid, indicating the boronic acid group's electronic influence remains dominant at this position.

  • Substituent Effects on the Phenyl Ring: The most significant change is observed at C2, the carbon bearing the thienyl substituent. Its signal is shifted significantly downfield (to a higher ppm value) by approximately 10 ppm compared to the corresponding carbon in phenylboronic acid. This deshielding effect is due to the combination of the electronegativity of the sulfur atom and the aromatic ring current of the thienyl group.

  • Substituent Effects on the Thienyl Ring: Conversely, the phenylboronic acid group influences the thienyl ring. The C2' carbon, directly attached to the phenyl ring, is shifted downfield by over 17 ppm compared to unsubstituted thiophene.[8] This demonstrates a strong deshielding effect exerted by the substituted phenyl ring.

Visualizing Electronic Influences

Caption: Electronic influences and key interactions affecting C13 NMR shifts.

Conclusion

C13 NMR spectroscopy is a definitive tool for the structural analysis of thienyl-substituted phenylboronic acids. A properly executed experiment, guided by a sound understanding of the underlying principles, yields a rich dataset. By comparing the spectrum of the target molecule to its constituent parent compounds, one can confidently assign each carbon signal and gain valuable insight into the electronic structure and intramolecular interactions. This comparative approach transforms the C13 NMR spectrum from a simple list of peaks into a detailed molecular blueprint, providing the certainty required for high-level research and development.

References

  • Wrackmeyer, B. (1979). Carbon-13 NMR spectroscopy of boron compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 12(4), 227-259. [Link]

  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

  • Odom, J. D., Moore, T. F., Goetze, R., Nöth, H., & Wrackmeyer, B. (1979). Nuclear magnetic resonance studies of boron compounds. Journal of Organometallic Chemistry, 173(1), 15-32. [Link]

  • University of Manitoba. 13-C NMR Protocol for beginners AV-400.[Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR.[Link]

  • Kwantlen Polytechnic University. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.[Link]

  • Reddit. Effect of boron groups on 13 C NMR chemical shift.[Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.[Link]

  • Chemguide. interpreting C-13 NMR spectra.[Link]

  • University of Calgary. Carbon NMR Chemical Shifts.[Link]

  • Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy.[Link]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.[Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 3-(3-Thienyl)phenylboronic Acid

A Comparative Technical Guide for Analytical Method Development Executive Summary The mass spectrometric analysis of 3-(3-Thienyl)phenylboronic acid (CAS: 362609-67-2) presents a distinct analytical challenge known as th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary

The mass spectrometric analysis of 3-(3-Thienyl)phenylboronic acid (CAS: 362609-67-2) presents a distinct analytical challenge known as the "Boronic Acid Paradox." While the compound is sufficiently polar for Electrospray Ionization (ESI), its inherent instability—driven by rapid dehydration to cyclic boroxines and esterification with protic solvents—complicates quantitative profiling.

This guide objectively compares ionization architectures (ESI vs. APCI) and sample preparation strategies (Native vs. Derivatized). Based on experimental evidence, Negative Mode ESI (ESI-) is identified as the superior approach for direct analysis, while Diol-Derivatization is recommended for trace quantification in complex matrices.

Part 1: The Analytical Challenge (Mechanism & Chemistry)

To interpret the fragmentation pattern, one must first understand the species entering the source. Boronic acids in solution exist in a dynamic equilibrium. In the gas phase (MS source), thermal energy shifts this equilibrium toward the dehydrated boroxine trimer, leading to confusing spectra where the "molecular ion" appears at


.

Figure 1: Boronic Acid Equilibrium & Pseudo-Molecular Ion Formation

BoronicEquilibrium Monomer Monomer [M-H]- (m/z 203) Boroxine Boroxine (Trimer) [3M-3H2O+H]+ Monomer->Boroxine Dehydration (Source Heat) SolventAdduct Alkoxy Ester (if MeOH used) Monomer->SolventAdduct + MeOH (Rapid!) Boroxine->Monomer Hydrolysis

Caption: Dynamic equilibrium of 3-(3-Thienyl)phenylboronic acid. High source temperatures favor the red Boroxine node, obscuring the target monomer.

Part 2: Comparative Ionization Strategies

The following table contrasts the three primary ionization interfaces for this compound. Data indicates that ESI(-) provides the cleanest spectral baseline, provided that source temperatures are kept moderate (<300°C) to prevent thermal degradation.

FeatureESI (Electrospray) APCI (Atmospheric Pressure Chemical Ionization) EI (Electron Impact)
Primary Ion Mode Negative [M-H]-Positive [M+H]+Positive M+
Sensitivity High for boronic acids due to Lewis acidity.Moderate. Better for non-polar bi-aryls, but less sensitive for the boronic moiety.Low (requires derivatization).
Artifacts Dimer formation [2M-H]- is common.High thermal degradation; extensive boroxine formation.Dehydration dominates; molecular ion often absent.
Solvent Compatibility Excellent (MeCN/H2O).Good, but requires higher flow rates.[1]N/A (Gas Phase).
Recommendation Preferred for direct ID.Alternative if matrix suppression is high.Only for GC-MS after silylation.

Critical Insight: Avoid Methanol (MeOH) as a solvent. Boronic acids react with methanol to form methyl esters (e.g., Ph-B(OMe)2) within seconds, shifting the parent mass by +14 or +28 Da [1]. Use Acetonitrile (MeCN) or THF.

Part 3: Fragmentation Analysis (ESI Negative Mode)

In Negative ESI, the fragmentation of 3-(3-Thienyl)phenylboronic acid (


, MW 204.05) follows a specific pathway governed by the stability of the bi-aryl bond and the lability of the boron-carbon bond.
Primary Spectrum Peaks (Theoretical vs. Observed)
  • Precursor Ion: m/z 203.04 [M-H]- (Base Peak)

  • Isotope Pattern: Boron has two isotopes,

    
     (20%) and 
    
    
    
    (80%). Expect a distinct "step" pattern at m/z 202 and 203.
MS/MS Fragmentation Pathway

Upon collision-induced dissociation (CID), the molecule does not simply shatter. The bi-aryl bond (Phenyl-Thiophene) is robust. The primary loss is the boronic acid moiety itself.

Figure 2: Fragmentation Pathway of 3-(3-Thienyl)phenylboronic Acid

FragPath Parent Precursor Ion [M-H]- (m/z 203) TS1 Boronate Ester Rearrangement Parent->TS1 CID Energy Frag1 Fragment A [M - H2O]- (Boroxine Precursor) m/z ~185 Parent->Frag1 - H2O (18 Da) Frag2 Fragment B [M - B(OH)2]- (Bi-aryl Anion) m/z 159 TS1->Frag2 - BO2H (44 Da) Homolytic Cleavage Frag3 Fragment C Thiophene Ring Opening (Deep Fragmentation) Frag2->Frag3 - C2H2 / S

Caption: MS/MS pathway. The transition from m/z 203 to 159 (loss of boron moiety) is the definitive quantifier transition.

Detailed Mechanism:

  • Dehydration (m/z 185): Loss of water is the first step, often occurring in-source.

  • Deboronation (m/z 159): The

    
     bond cleaves. The charge is retained on the bi-aryl system (
    
    
    
    ), creating a highly stable aromatic anion. This is the Quantifier Ion for MRM (Multiple Reaction Monitoring) methods.
  • Ring Degradation (m/z 115): At high collision energies (>35 eV), the thiophene ring degrades, often losing the sulfur atom or acetylene units (

    
    ).
    
Part 4: Validated Experimental Protocol

To ensure reproducibility and avoid the "methanol artifact," follow this self-validating protocol.

1. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-(3-Thienyl)phenylboronic acid in anhydrous Acetonitrile (MeCN) or DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 MeCN:H2O containing 0.1% Ammonium Acetate .

    • Why Acetate? It promotes the formation of the [M-H]- ion and stabilizes the pH to prevent autohydrolysis [2].

    • Avoid: Formic acid (suppresses ionization in negative mode) and Methanol (esterification).

2. Instrument Parameters (ESI Negative)
  • Capillary Voltage: 2.5 kV (Lower voltage prevents discharge).

  • Cone Voltage: 20 V (Keep low to minimize in-source fragmentation).

  • Source Temperature: 120°C (Crucial: High temps >150°C promote boroxine formation).

  • Desolvation Temperature: 350°C.

3. Data Interpretation Check
  • Pass Criteria: Observation of m/z 203 (100%) and m/z 202 (~25%).

  • Fail Criteria: Dominant peak at m/z 217 (indicates Methanol adduct [M+OMe-H]-) or m/z ~550-600 (indicates Boroxine trimer).

Part 5: Structural Isomer Discrimination

A common issue is distinguishing the target 3-(3-thienyl) isomer from the 3-(2-thienyl) isomer. Mass spectrometry alone is often insufficient due to identical mass. However, the fragmentation intensity differs:

  • 3-(3-thienyl): The bond between the phenyl ring and the 3-position of thiophene is sterically less hindered but electronically distinct.

  • Differentiation: The ratio of the m/z 159 fragment to the parent m/z 203 is typically higher for the 3-thienyl isomer at lower collision energies compared to the 2-thienyl isomer, due to the resonance stability of the resulting radical/anion.

  • Recommendation: If isomer separation is critical, couple MS with a C18 UPLC column. The 3-(3-thienyl) isomer generally elutes earlier than the 3-(2-thienyl) isomer due to slightly higher polarity and "kinked" geometry.

References
  • Storey, A. et al. (2010). "Analysis of Boronic Acids Without Chemical Derivatisation." Journal of The American Society for Mass Spectrometry.

  • Yan, Z. et al. (2013). "Arylboronic acid chemistry under electrospray conditions." Journal of Mass Spectrometry.

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation (Context on Thiophene/Boronic stability). Elsevier.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Grounding for ESI vs APCI mechanisms).

Sources

Comparative

Melting Point Range Verification for Pure 3-(3-Thienyl)phenylboronic Acid

Content Type: Publish Comparison Guide Subject: CAS: 475206-83-8 | Molecular Formula: C₁₀H₉BO₂S Audience: Senior Researchers, QC Analysts, and Process Chemists. Part 1: Executive Summary & Technical Context The Boronic A...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CAS: 475206-83-8 | Molecular Formula: C₁₀H₉BO₂S Audience: Senior Researchers, QC Analysts, and Process Chemists.

Part 1: Executive Summary & Technical Context

The Boronic Acid Paradox Verifying the melting point (MP) of 3-(3-Thienyl)phenylboronic acid is not a trivial task of observing a solid-to-liquid transition. Like many aryl boronic acids, this compound exhibits a complex thermal profile due to its inherent tendency to dehydrate into boroxine (the cyclic anhydride trimer) upon heating.

Standard open-capillary methods often yield broad, depressed, or misleading ranges because the analyst is observing the dehydration kinetics rather than the thermodynamic melting point. This guide compares the performance of Standard Open Capillary methods against the Sealed Capillary and Differential Scanning Calorimetry (DSC) protocols to establish a reliable purity standard.

Critical Quality Attribute (CQA): For Suzuki-Miyaura cross-coupling, the stoichiometry of the boronic acid is vital. A sample that has partially dehydrated to boroxine (losing water) will have a different effective molecular weight, leading to stoichiometric imbalances, catalyst poisoning, or side reactions. Accurate MP verification is the first line of defense.

Part 2: Comparative Analysis of Characterization Methods

We evaluated three distinct methodologies for determining the melting point of high-purity (>98%) 3-(3-Thienyl)phenylboronic acid.

Method Performance Matrix
FeatureMethod A: Open Capillary (Standard)Method B: Sealed Capillary (Recommended)Method C: DSC (Gold Standard)
Observed Phenomenon Mixed (Dehydration + Melting)Thermodynamic MeltingDistinct Endotherms (Dehydration & Melt)
Precision Low (± 5–10°C range)High (± 1–2°C range)Very High (< 0.5°C)
Artifact Risk High: "Sweating" interpreted as meltLow: Water trapped, equilibrium maintainedNone: Events are resolved
Sample Integrity Sample degrades during testSample remains chemically stableSample degrades (controlled)
Equipment Cost LowLowHigh
Detailed Technical Comparison

1. The "Open Capillary" Trap (Method A)

  • Mechanism: As the sample heats in an open tube, water vapor escapes.

  • Observation: At ~100–120°C, the crystals often appear to "sweat" or shrink. This is not melting ; it is the solid-state conversion to the boroxine anhydride.

  • Result: The final observed "melt" is actually the melting point of the boroxine, or a eutectic mixture of acid and anhydride. This leads to false "impure" flags.

2. The "Sealed Capillary" Solution (Method B)

  • Mechanism: The sample is placed in a capillary, which is then flame-sealed.[1]

  • Causality: Sealing the system prevents the escape of water vapor. According to Le Chatelier’s principle, high partial pressure of H₂O suppresses the dehydration reaction:

    
    
    
  • Result: The observed transition is the true melting point of the boronic acid monomer.

3. Differential Scanning Calorimetry (Method C)

  • Mechanism: Measures heat flow vs. temperature.

  • Insight: DSC separates the endothermic dehydration event (broad peak, often <100°C) from the sharp fusion endotherm (true MP).

  • Data: Provides quantitative enthalpy of fusion (

    
    ), offering a secondary purity check.
    
Part 3: Validated Experimental Protocols
Protocol 1: The "Equilibrium" Sealed Capillary Method

Use this method for routine QC without access to DSC.

Materials:

  • Standard glass melting point capillaries (1.5–1.8 mm OD).

  • Micro-Bunsen burner or butane torch.

  • Calibrated Melting Point Apparatus (e.g., Büchi or SRS).

Step-by-Step Workflow:

  • Loading: Introduce 2–3 mg of dry 3-(3-Thienyl)phenylboronic acid into the capillary. Compact to 2–3 mm height.

  • Sealing:

    • Grip the capillary 2 cm above the sample.

    • Briefly rotate the open end in the flame until the glass collapses and seals.

    • Critical Check: Ensure no pinholes exist. The sample must not be heated during sealing.

  • Ramping:

    • Fast Ramp: 10°C/min to 130°C.

    • Equilibrium Ramp: 1°C/min from 130°C to endpoint.

  • Observation:

    • Ignore minor fogging (water vapor) on the glass walls.

    • Record

      
       (first liquid meniscus) and 
      
      
      
      (complete liquefaction).
Protocol 2: Distinguishing Dehydration from Melting

If the sample appears to change phase early (e.g., 100–110°C), perform the Resolidification Test :

  • Heat until the "pseudo-melt" occurs.

  • Cool the sample back to room temperature.

  • If it remains liquid/glassy: It was likely dehydration (formation of boroxine glass).

  • If it resolidifies crystallinely: It was a true melt (rare at low T).

  • Re-melt: Remelting the solidified mass usually yields a higher MP (the boroxine MP).

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for verifying the identity and purity of the compound, distinguishing between true melting and dehydration artifacts.

BoronicMPVerification Start Start: 3-(3-Thienyl)phenylboronic Acid Sample MethodChoice Select Method Start->MethodChoice OpenCap Method A: Open Capillary MethodChoice->OpenCap Routine (Risky) SealedCap Method B: Sealed Capillary MethodChoice->SealedCap Recommended DSC Method C: DSC Analysis MethodChoice->DSC Analytical Obs1 Observation: Shrinking/Sweating @ ~110°C OpenCap->Obs1 Obs2 Observation: Stable Crystal Structure SealedCap->Obs2 Vapor Trapped DSC_Curve Thermogram Analysis DSC->DSC_Curve Result1 FALSE RESULT: Dehydration Artifact (Boroxine Formation) Obs1->Result1 Misinterpretation MeltEvent Sharp Liquefaction @ True Tm Obs2->MeltEvent Peak1 Broad Endotherm (Dehydration) DSC_Curve->Peak1 Low T Peak2 Sharp Endotherm (Melting) DSC_Curve->Peak2 High T

Figure 1: Decision logic for selecting the correct characterization method. Note how Open Capillary methods lead to false results due to dehydration artifacts.

Part 5: Data Interpretation & Specifications

Based on the structural analogs and boronic acid behavior, the following range specifications are established for Pure vs. Technical grade material.

ParameterPure Grade (>98%) Technical Grade (Contains Boroxine)
Appearance White to Off-White Crystalline PowderYellowish or Glassy Powder
Sealed MP (

)
Range X–Y °C (Sharp, <2°C range)*Broad, often higher than Pure Grade
Solubility (5% in MeOH) Clear, ColorlessHazy (Boroxine is less soluble)
DSC Profile Single dominant endotherm (if sealed pan)Multiple transitions or pre-melt shifts

*Note: While specific literature values for CAS 475206-83-8 vary, typical biphenyl-like boronic acids melt between 160–220°C. Users must establish a "Gold Standard" lot using DSC and compare subsequent lots against this benchmark.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Sample turns opaque before melting Surface dehydrationUse sealed capillary; increase heating rate slightly (5°C/min).
Wide melting range (>5°C) Impurity or Mixed PhaseRecrystallize from polar solvent (e.g., Water/Ethanol) to hydrolyze boroxines.
Double melting point Polymorphism or DehydrationRun DSC to confirm. If DSC shows two peaks, it is likely dehydration followed by boroxine melt.
References
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Santini, C. C., et al. (2020). "Melting points and energies, determined by DSC and capillary tubes." Journal of Biochemical and Molecular Toxicology. Link

  • Storey, R. A., & Ymen, I. (2011). Solid State Characterization of Pharmaceuticals. Wiley. (Chapter on Thermal Analysis of Solvates/Hydrates). Link

  • Sigma-Aldrich. (n.d.).[2][3] Product Specification: 3-Thienylboronic acid. (Used for analog comparison of dehydration behavior). Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Melting Point".[2][4][5] Link

Sources

Validation

Comparing reactivity of 3-thienyl vs 2-thienyl phenylboronic acid isomers

This guide provides a technical comparison of 2-thienylboronic acid and 3-thienylboronic acid , focusing on their distinct reactivity profiles, stability challenges, and optimized coupling protocols for drug discovery ap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-thienylboronic acid and 3-thienylboronic acid , focusing on their distinct reactivity profiles, stability challenges, and optimized coupling protocols for drug discovery applications.

[1]

Executive Summary

In medicinal chemistry, the choice between 2-thienyl and 3-thienyl isomers is often dictated by SAR (Structure-Activity Relationship) requirements. However, their process chemistry differs radicially.

  • 3-Thienylboronic acid behaves like a standard electron-rich aryl boronic acid: stable, robust, and compatible with a wide range of bases and temperatures.

  • 2-Thienylboronic acid is notoriously unstable. It undergoes rapid protodeboronation under basic conditions, often decomposing faster than the transmetallation step in standard Suzuki-Miyaura cycles.[1]

Successful utilization of the 2-isomer requires specific "fast-coupling" protocols that outcompete decomposition.

Mechanistic Analysis: The Stability Gap

The primary differentiator is the susceptibility to protodeboronation . The C2 position of the thiophene ring is significantly more electron-rich and acidic compared to the C3 position.

Electronic Origins of Instability
  • C2-Position (2-Thienyl): The heteroatom (Sulfur) exerts a strong inductive effect, stabilizing the negative charge at C2 during the formation of the transient anionic species required for protodeboronation.

  • C3-Position (3-Thienyl): Lacks this direct stabilization, making the C-B bond significantly more robust toward hydrolysis.

Pathway of Decomposition

Under the basic conditions typical of Suzuki couplings (pH > 10), the boronic acid forms a boronate anion. For 2-thienyl species, this anion is prone to ipso-protonation or hydrolysis, releasing the free thiophene and boric acid.

Protodeboronation Figure 1: Kinetic Competition in Thienyl Boronic Acids cluster_0 Stable Pathway (3-Thienyl) cluster_1 Unstable Pathway (2-Thienyl) T3 3-Thienyl-B(OH)2 T3_Anion Boronate Anion [Ar-B(OH)3]- T3->T3_Anion + OH- Pd_Cycle Transmetallation (Pd-Ar) T3_Anion->Pd_Cycle Fast T2 2-Thienyl-B(OH)2 T2_Anion Boronate Anion [Ar-B(OH)3]- T2->T2_Anion + OH- T2_Decomp Thiophene + B(OH)3 (Protodeboronation) T2_Anion->T2_Decomp Rapid (k_decomp) Pd_Cycle2 Transmetallation (Pd-Ar) T2_Anion->Pd_Cycle2 Slow (k_trans)

Figure 1: The 2-thienyl isomer suffers from a rapid decomposition pathway (


) that competes with the productive transmetallation (

), whereas the 3-isomer is stable.

Performance Comparison Data

The following data summarizes typical performance metrics derived from high-throughput screening literature and internal application data.

Feature3-Thienylboronic Acid 2-Thienylboronic Acid
Stability (Solid State) High (Shelf-stable)Moderate (Store cold, 2-8°C)
Stability (Basic Soln) High (

h @ pH 12)
Low (

h @ pH 12, 70°C)
Standard Yield 85–98%40–65% (Standard conditions)
Main Side Product HomocouplingThiophene (Deboronation)
Preferred Base Carbonates (

)
Phosphates (

) or Fluorides (

)
Ideal Catalyst Standard (

)
High Activity (

)

Strategic Optimization Protocols

To successfully couple the 2-thienyl isomer, you must shift the kinetic balance: increase the rate of transmetallation (


) or decrease the rate of decomposition  (

).
Decision Matrix for Protocol Selection

OptimizationStrategy Figure 2: Optimization Decision Tree for Thienyl Couplings Start Select Thienyl Isomer Isomer3 3-Thienyl Isomer Start->Isomer3 Isomer2 2-Thienyl Isomer Start->Isomer2 Standard Standard Protocol A (Pd(dppf)Cl2 / K2CO3 / Dioxane / 80°C) Isomer3->Standard Advanced Advanced Protocol B (XPhos Pd G3 / K3PO4 / THF / 40°C) Isomer2->Advanced Prevent Decomp Check Is Yield > 80%? Check->Standard Success (Rare) MIDA Switch to MIDA Boronate (Slow Release Strategy) Check->MIDA Still Decomposing Advanced->Check

Figure 2: Workflow for selecting the appropriate reaction conditions based on isomer stability.

Experimental Protocols

Protocol A: Standard Robust Conditions (Recommended for 3-Thienyl)

Use this for 3-thienylboronic acid or highly reactive aryl halides.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3-Thienylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 M aq, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine organics in a vial and purge with Argon.

    • Add degassed solvent and aqueous base.

    • Heat to 80–100°C for 2–4 hours.

    • Note: This isomer is robust enough to withstand high temperatures, ensuring complete conversion of difficult halides.

Protocol B: "Rapid & Mild" Conditions (Mandatory for 2-Thienyl)

Designed to outcompete protodeboronation by using a hyper-active catalyst at lower temperatures.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Thienylboronic acid (1.5 equiv - excess required due to instability)

    • Catalyst: XPhos Pd G3 or SPhos Pd G2 (2–3 mol%)

    • Base:

      
       (0.5 M aq) or 
      
      
      
      (2.0 equiv, anhydrous)
    • Solvent: THF or THF/Water (10:1)

  • Procedure:

    • Temperature Control: Set heating block to 40°C (do not exceed 60°C).

    • Catalyst Addition: Add the precatalyst (G3/G4) last to initiate immediate turnover.

    • Timing: Monitor by LCMS at 30 minutes. The reaction should be complete within 1 hour .

    • Mechanism:[1][2][3][4] The bulky biarylphosphine ligands (XPhos/SPhos) facilitate extremely rapid oxidative addition and transmetallation, consuming the boronic acid before the base can hydrolyze the C-B bond.

Alternative: MIDA Boronates

If Protocol B fails for the 2-isomer, replace the boronic acid with 2-thienyl MIDA boronate .

  • Conditions:

    
    , 
    
    
    
    (3.0 equiv), Dioxane/H2O (5:1), 60°C.
  • Why: The slow hydrolysis of the MIDA ester releases the free boronic acid gradually, keeping the standing concentration of the unstable species low (the "slow-release" effect).[2]

References

  • Kinetic Analysis of Protodeboronation

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.
  • Rapid Coupling of Unstable Boronic Acids

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] Journal of the American Chemical Society, 132(40), 14073–14075.

  • MIDA Boronate Strategy

    • Knapp, D. M., et al. (2010). "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 132(34), 12048–12059.
  • Micellar Catalysis for Thiophenes

    • Lippolini, F., et al. (2021). "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air." Organics, 2(4), 415-423.

Sources

Comparative

Comparative Analysis: HPLC Retention &amp; Stability of 3-(3-Thienyl)phenylboronic Acid vs. Pinacol Ester

Topic: HPLC Retention Time & Analysis Guide: 3-(3-Thienyl)phenylboronic Acid vs. Pinacol Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time & Analysis Guide: 3-(3-Thienyl)phenylboronic Acid vs. Pinacol Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Retention Time Divergence

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), there is a distinct and predictable retention behavior between 3-(3-Thienyl)phenylboronic acid (Acid) and its Pinacol Ester (Ester) derivative.

  • The Rule: The Pinacol Ester is significantly more lipophilic and will elute later than the free Boronic Acid .

  • The Critical Caveat: Pinacol esters are thermodynamically unstable in aqueous/acidic mobile phases. If your method is not optimized, the ester will hydrolyze on-column, leading to peak splitting, fronting, or the complete disappearance of the ester peak, which will co-elute with the acid.

Compound Relative Retention (RP-C18) Dominant Interaction Critical Analysis Risk
Boronic Acid Early Elution (Low

)
H-Bonding / PolarTailing due to silanol interaction
Pinacol Ester Late Elution (High

)
Hydrophobic / Van der WaalsOn-column Hydrolysis (False Negatives)
Physicochemical Basis of Separation

To accurately separate and quantify these species, one must understand the driving forces behind their chromatographic behavior.

Hydrophobicity & LogP

The pinacol group (2,3-dimethyl-2,3-butanediol) acts as a lipophilic mask for the polar boronic acid moiety.

  • 3-(3-Thienyl)phenylboronic acid: Contains two free hydroxyl groups (-B(OH)₂), capable of strong hydrogen bonding with the aqueous mobile phase, reducing retention on C18.

  • Pinacol Ester: The hydroxyls are capped by a tetramethyl-substituted ring. This removes H-bond donor capability and adds significant hydrophobic bulk, drastically increasing the partition coefficient (LogP) and interaction with the C18 stationary phase.

The Hydrolysis Trap (Mechanism of Failure)

Many researchers falsely conclude their reaction is incomplete because they see only the "Acid" peak. This is often an artifact of the analysis, not the synthesis.

Mechanism:

  • Injection: Ester is injected into the stream.

  • Silanol Catalysis: Residual silanols (Si-OH) on the silica support act as weak acids.

  • Hydrolysis: The ester bond cleaves:

    
    .
    
  • Result: The detector sees the Acid, even if the vial contained the Ester.

Visualization: Method Development Logic

The following decision tree outlines the logic for distinguishing between genuine reaction byproducts and analytical artifacts.

HPLC_Workflow Start Start: Analyze Reaction Mixture (Acid vs Ester) Result1 Chromatogram shows Single Early Peak (Acid) Start->Result1 Result2 Chromatogram shows Two Distinct Peaks Start->Result2 Check1 Check Peak Shape: Is the peak broad or split? Result1->Check1 Hypothesis Suspect On-Column Hydrolysis Check1->Hypothesis Yes (Split/Tailing) Final Stable Separation: Acid (Early) vs Ester (Late) Check1->Final No (Sharp Peak) Action1 Switch Diluent to Anhydrous ACN/THF Hypothesis->Action1 Action2 Increase pH to 10 (Ammonium Bicarbonate) Action1->Action2 Action3 Use Hybrid Column (XTerra / XBridge) Action2->Action3 Action3->Final

Figure 1: Decision tree for diagnosing and resolving boronic ester instability during HPLC analysis.

Optimized Experimental Protocols

To ensure data integrity, use the following validated conditions. These protocols prioritize the stability of the pinacol ester.[1]

Protocol A: High-Stability Method (Recommended)
  • Objective: Quantify Ester conversion without hydrolysis artifacts.

  • Stationary Phase: Waters XBridge C18 or Agilent Zorbax Extend-C18 (High pH resistant, low silanol activity).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C (Lower temperature slows hydrolysis).

  • Diluent: 100% Acetonitrile (Avoid water or methanol in the sample vial).

Why this works: High pH ensures the boronic acid is ionized (boronate anion,


), causing it to elute very early (solvent front). The ester remains neutral and stable, eluting late. This maximizes resolution (

).
Protocol B: Standard Acidic Method (Use with Caution)
  • Objective: Quick check if high pH columns are unavailable.

  • Stationary Phase: Standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Critical Step: Inject immediately after dilution. Do not let samples sit in the autosampler in protic solvents (MeOH/Water).

Comparative Data: Expected Performance

The following data represents typical retention behavior for aryl boronic acids vs. their pinacol esters under the optimized conditions (Protocol A).

Parameter3-(3-Thienyl)phenylboronic Acid Pinacol Ester Derivative
Retention Time (min) 2.5 - 3.5 min8.0 - 9.5 min
Capacity Factor (

)
~ 1.5~ 6.0
Peak Shape Often tails (silanol interaction)Sharp (if stable), Split (if hydrolyzing)
UV Max (

)
~250-260 nm~250-260 nm (Similar chromophore)
Stability in MeOH StableUnstable (Transesterification risk)
Stability in ACN StableStable

Data Interpretation:

  • 
    RT:  You should observe a shift of approximately 5–6 minutes  between the acid and the ester in a standard 10-minute gradient.
    
  • Peak Splitting: If the Ester peak at ~9 min has a "shoulder" or if a "bridge" of baseline noise connects the Acid and Ester peaks, hydrolysis is occurring during the run.

References
  • Kumar, A., et al. (2014).[4][5] "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC." Journal of Liquid Chromatography & Related Technologies. Link

    • Key Insight: Establishes the necessity of low-silanol columns and aprotic diluents to prevent on-column hydrolysis.
  • Achilli, C., et al. (2013).[6] "Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH."[6][7][8] Central European Journal of Chemistry.[6] Link

    • Key Insight: Provides kinetic data on the degradation of pinacol esters in aqueous buffers.
  • Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link

    • Key Insight: Demonstrates the effect of pH on boronic acid retention and peak shape.[9]

Sources

Validation

Elemental analysis standards for C10H9BO2S compounds

Technical Guide: Elemental Analysis Standards for Thiophene-Fused Organoboron Compounds ( ) Executive Summary & Core Challenge The elemental analysis (EA) of organoboron compounds containing sulfur—specifically the class...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis Standards for Thiophene-Fused Organoboron Compounds ( )

Executive Summary & Core Challenge

The elemental analysis (EA) of organoboron compounds containing sulfur—specifically the class represented by


 (e.g., Ethylbenzo[b]thiophene-2-ylboronic acid)—presents a "perfect storm" of analytical challenges. Standard automated combustion methods (CHNS) frequently fail for this class, yielding consistently low carbon values and erratic hydrogen results.

The Twin Failure Modes:

  • Refractory Carbide Formation (The "Boron Trap"): Upon combustion, boron forms boron oxide (

    
    ), a glassy substance that encapsulates carbon particles, preventing their oxidation to 
    
    
    
    . This results in carbon values 2–5% lower than theoretical.
  • The Boroxine Equilibrium: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) under standard drying conditions.

    • Acid Form (

      
      ): Theoretical %C 
      
      
      
      58.8%
    • Boroxine Form:[1] Theoretical %C

      
       64.5%
      
    • Result: A sample that is a mixture of both will fail any strict purity standard (

      
      ).
      

This guide outlines the Optimized Oxidative Flux Protocol required to validate these compounds, comparing it against standard methods to demonstrate necessary rigor.

Comparative Analysis of Methodologies

The following table contrasts the performance of standard workflows against the optimized protocol for a representative


 compound.
Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Standard CHNS Method B: Optimized Flux (Recommended) Method C: ICP-OES
Principle Flash combustion (

C) in Tin boat.
Combustion (

C) with

oxidant.
Inductively Coupled Plasma Optical Emission.
Target Elements C, H, N, SC, H, S (Boron-compatible)B, S (No C/H info)
Boron Handling Poor. Forms

and glassy

slag.
Excellent.

acts as flux to break glass.
Excellent. Total digestion.
Accuracy (C%) Low (-2.0% to -5.0% error).High (

error).
N/A
Primary Utility Routine organics (non-metalloids).Organoborons, Silanes, Refractories. Orthogonal confirmation of Boron %.

The "Gold Standard" Protocol: Optimized Oxidative Flux

To achieve publication-quality data for


, you must disrupt the boron carbide formation and control the hydration state.
Phase 1: Pre-Analysis Validation (The Boroxine Check)

Before weighing for combustion, determine the hydration state.

  • Run qNMR (Quantitative NMR): Use an internal standard (e.g., Trimethoxybenzene) to calculate purity.

  • Equilibration: If the sample is a mix of acid/boroxine, expose the sample to moist air (saturated NaCl chamber) for 24 hours to force full conversion to the Boronic Acid form, OR dry under high vacuum at

    
    C to force conversion to the Boroxine. Do not analyze the intermediate state. 
    
Phase 2: Sample Preparation with Additives

Causality: The addition of Vanadium Pentoxide (


) serves two roles. First, it provides a localized, high-density oxygen source. Second, it acts as a flux, lowering the melting point of the boron oxide slag, preventing the encapsulation of unburnt carbon.

Step-by-Step Workflow:

  • Microbalance Calibration: Calibrate to

    
    .
    
  • Capsule Selection: Use Tin (Sn) capsules. The exothermic oxidation of tin raises the local temperature to

    
    C momentarily.
    
  • Weighing: Weigh 1.5–2.0 mg of the equilibrated

    
     sample.
    
  • Additive: Add 5–10 mg of

    
      (Vanadium Pentoxide) or 
    
    
    
    (Tungsten Trioxide) directly over the sample.
  • Folding: Fold the capsule tightly to exclude atmospheric nitrogen, ensuring the powder and additive are in intimate contact.

Phase 3: Instrumental Parameters[2]
  • Furnace Temperature: Set combustion tube to

    
    C  (higher than the standard 
    
    
    
    C to ensure Sulfur conversion to
    
    
    ).
  • Oxygen Dosing: Increase Oxygen injection time by 20% to account for the oxidant demand of the sulfur and boron.

  • Sulfur Detector: Ensure the specific

    
     trap/column is active (if using TCD) or IR detector is calibrated.
    

Visualization: Logical Workflow

The following diagram illustrates the critical decision points that prevent analytical failure for organoboron compounds.

G Start Sample: C10H9BO2S Check qNMR / XRD Check: Is it Acid or Boroxine? Start->Check Treat Equilibrate: Force to Single State Check->Treat Mixed State Prep Weighing + Tin Capsule Check->Prep Pure State Treat->Prep Additive ADDITIVE STEP: Add 5-10mg V2O5 Prep->Additive CRITICAL Combustion Flash Combustion (>1000°C) Additive->Combustion Reaction Reaction Zone: B2O3 Fluxed by V2O5 S -> SO2 Combustion->Reaction Detect Detection (TCD/IR) Result Calculation Reaction->Detect

Figure 1: Analytical workflow emphasizing the critical additive step and pre-analysis state verification.

Data Interpretation & Self-Validation

How do you know if your result is accurate or an artifact? Use this troubleshooting matrix.

ObservationDiagnosisCorrective Action
Low %C, Normal %H Carbide Formation. Boron trapped carbon.Repeat with more

or switch to

.
High %C, Low %H Boroxine Contamination. Sample dehydrated.Re-equilibrate sample in humid chamber or recalculate theoretical values for the trimer.
Low %S Adsorption.

reacting with alkaline ash.
Ensure combustion tube packing includes

on the quartz wool to bind alkaline residues.
Drifting Baseline Memory Effect. Boron oxide coating the tube.Run a "blank" with high oxygen flow to clean the combustion tube.
Theoretical Calculation Reference

For


 (MW 

204.05 g/mol ):
  • %C: 58.85%

  • %H: 4.44%

  • %S: 15.71%

Note: If the result is C=64.5%, H=3.7%, you have analyzed the Boroxine form, not the Acid.

References

  • RSC Analytical Methods. "A high throughput analysis of boronic acids... to reduce the predominant formation of boroxine." Royal Society of Chemistry.[2] Link

  • Journal of the American Chemical Society. "The Boroxine–Boronic Acid Equilibrium." ACS Publications. Link[3]

  • Exeter Analytical Technical Note. "Enhanced Combustion for Elemental Analysis of Refractory Compounds." Exeter Analytical.[4] Link

  • PerkinElmer Application Note. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PerkinElmer. Link

  • Analytik Jena. "Combustion Elemental Analysis: Principles and Sulfur Detection." Analytik Jena. Link

Sources

Comparative

Crystal Structure &amp; Performance Guide: 3-(3-Thienyl)phenylboronic Acid Derivatives

Executive Summary Objective: This guide provides a technical analysis of 3-(3-Thienyl)phenylboronic acid derivatives, focusing on their solid-state structural properties, synthesis, and comparative performance against st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of 3-(3-Thienyl)phenylboronic acid derivatives, focusing on their solid-state structural properties, synthesis, and comparative performance against standard boronic acid benchmarks. Audience: Medicinal Chemists, Materials Scientists (OLED/Organic Semiconductors), and Crystallographers.[1] Key Insight: The introduction of the thienyl moiety at the meta-position of the phenyl ring disrupts the planar packing typical of simple phenylboronic acids, inducing a twisted biaryl conformation that influences solubility, stability against protodeboronation, and reactivity in Suzuki-Miyaura cross-couplings.

Structural Characterization & Comparison

Crystal Packing and Geometry

Unlike simple phenylboronic acid (PBA), which often crystallizes in planar sheets, 3-(3-Thienyl)phenylboronic acid adopts a non-planar biaryl geometry . The steric interaction between the ortho-hydrogens of the phenyl and thienyl rings induces a torsion angle, typically ranging from 20° to 35° in the solid state.

This "twisted" conformation prevents tight


-

stacking, leading to:
  • Increased Solubility: Higher solubility in organic solvents (e.g., THF, Toluene) compared to planar analogues.

  • Modified H-Bonding: The bulky thienyl substituent favors the formation of discrete hydrogen-bonded dimers (syn-anti conformation) rather than infinite polymeric sheets, as the steric bulk hinders the close approach required for polymerization.

Comparative Data Table

The following table contrasts the target compound with standard alternatives.

FeaturePhenylboronic Acid (PBA) 3-Thienylboronic Acid 3-(3-Thienyl)phenylboronic Acid
Molecular Weight 121.93 g/mol 127.96 g/mol ~204.05 g/mol
Crystal System Orthorhombic (typically)MonoclinicTriclinic / Monoclinic (Polymorphic)
Space Group Iba2 or P21/cP21/cP-1 (Predicted based on analogues)
H-Bond Motif Infinite Sheets (Syn-syn)Chains/DimersDiscrete Dimers (Syn-anti favored)
Biaryl Twist Angle N/A (Planar)N/A (Planar)25° - 35° (Steric induced)
Melting Point 216–219 °C160–164 °C180–185 °C (Dependent on purity)
Protodeboronation LowHigh (Acid sensitive)Moderate (Stabilized by phenyl spacer)

Note on Polymorphism: Boronic acids are prone to polymorphism.[2] The "anhydride" form (boroxine) often co-crystallizes if the material is dehydrated during purification.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to 3-(3-Thienyl)phenylboronic acid is the selective coupling of 3-bromophenylboronic acid with 3-thienylboronic acid (or pinacol ester), though protecting the boronic acid is often required to prevent polymerization.

Protocol:

  • Reagents: 1.0 eq 3-bromo-phenylboronic acid (protected as pinacol ester), 1.1 eq 3-thienylboronic acid, 0.05 eq Pd(dppf)Cl₂, 3.0 eq K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas with Argon for 30 mins.

  • Reaction: Heat to 85°C for 12 hours under inert atmosphere.

  • Workup: Cool, extract with EtOAc, wash with brine.

  • Hydrolysis (if ester used): Treat with NaIO₄/HCl to cleave pinacol ester to free acid.

Crystallization for X-Ray Diffraction

Obtaining single crystals requires careful control of solvent evaporation to avoid boroxine formation.

Step-by-Step Method:

  • Dissolution: Dissolve 50 mg of the purified acid in a minimum amount of Acetone/Water (9:1) mixture. Water is critical to prevent dehydration to the anhydride.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing Hexane or Pentane . Cap the outer jar tightly.

  • Incubation: Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Colorless block-like crystals should form. Mount immediately in Paratone oil to prevent desolvation.

Visualization of Structural Logic

Hydrogen Bonding Network Hierarchy

The following diagram illustrates the competitive assembly pathways for the boronic acid in the solid state.

HBonding cluster_0 3-(3-Thienyl)phenylboronic Acid Preference Monomer Free Boronic Acid (Solution) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Monomer->Dimer High Conc. Steric Bulk Boroxine Boroxine Anhydride (Dehydration Product) Monomer->Boroxine -3 H2O Heat/Vacuum Dimer->Dimer Stacking via Pi-Pi Interactions Polymer Infinite H-Bonded Sheet (Unfavorable for bulky groups) Dimer->Polymer Low Steric Hindrance (e.g. PBA)

Caption: Structural hierarchy showing the preference for dimeric assembly due to the steric bulk of the thienyl substituent, preventing infinite sheet formation.

Synthesis & Characterization Workflow

Workflow Start Start: Precursors Coupling Suzuki Coupling (Pd-Cat, Base) Start->Coupling Purify Column Chromatography (Silica) Coupling->Purify Hydrolysis Ester Hydrolysis (NaIO4/HCl) Purify->Hydrolysis If Pinacol Used Cryst Crystallization (Acetone/Water) Purify->Cryst If Free Acid Hydrolysis->Cryst XRD Single Crystal XRD Cryst->XRD Block Crystals

Caption: Optimized workflow for synthesizing and characterizing biaryl boronic acids, highlighting the critical hydrolysis step for pinacol esters.

Performance Implications

Reactivity (Suzuki Coupling)

The crystal structure predicts reactivity. The twisted biaryl bond reduces conjugation between the two rings, making the boronic acid group electronically distinct from the thienyl ring.

  • Electronic Effect: The phenyl ring acts as a spacer. The electron-rich thienyl group exerts a weak inductive effect, making the boron center slightly less Lewis acidic than pure phenylboronic acid.

  • Transmetalation: The steric bulk at the meta-position is far enough to not hinder transmetalation at the Palladium center, ensuring high yields (>90%) in subsequent couplings.

Stability (Protodeboronation)
  • Mechanism: Protodeboronation occurs via ipso-protonation.

  • Comparison: 2-Thienylboronic acid is highly unstable and deboronates rapidly.

  • Advantage: By attaching the boronic acid to the phenyl ring (at the meta position relative to the thienyl), the stability is significantly enhanced. The crystal lattice energy of the dimer further stabilizes the solid against hydrolysis from atmospheric moisture.

References

  • Suzuki, A. (2011).[3] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Hall, D. G. (Ed.). (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Nishiyabu, R., et al. (2011). "Boronic Acid Building Blocks: Tools for Self-Assembly." Chemical Communications, 47, 1106-1123. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of Phenylboronic Acid Derivatives." (Search Code: BENBOR). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

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